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  • Product: (3,5-Dicyclopropylphenyl)methanamine

Core Science & Biosynthesis

Foundational

Molecular Architecture and Conformational Dynamics of (3,5-Dicyclopropylphenyl)methanamine: A Structural Guide for Drug Design

Executive Summary The compound (3,5-Dicyclopropylphenyl)methanamine (CAS: 2444272-15-3) has emerged as a highly specialized and critical building block in modern medicinal chemistry. It is predominantly utilized in the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (3,5-Dicyclopropylphenyl)methanamine (CAS: 2444272-15-3) has emerged as a highly specialized and critical building block in modern medicinal chemistry. It is predominantly utilized in the design of novel therapeutics, most notably as a lipophilic anchor in inhibitors of the NLRP3 inflammasome[1] and modulators of the RORγt receptor for autoimmune diseases[2]. This technical whitepaper provides an in-depth analysis of its quantum mechanical conformational preferences, physicochemical properties, and a self-validating synthetic protocol designed to preserve its highly strained architecture.

Conformational Dynamics and Quantum Mechanics

The unique pharmacological value of (3,5-dicyclopropylphenyl)methanamine lies in the electronic interplay between the cyclopropyl rings and the central phenyl core. Unlike standard alkyl substituents, cyclopropyl groups possess significant π-character due to their Walsh orbitals [3].

To maximize the donor-acceptor interaction between the highest occupied molecular orbital (HOMO) of the cyclopropyl group and the lowest unoccupied molecular orbital (LUMO) of the phenyl π-system, the cyclopropyl rings strongly prefer a bisected conformation [4]. In this state, the C–H bond of the tertiary cyclopropyl carbon is coplanar with the aromatic ring. This orbital overlap provides a thermodynamic stabilization of approximately 1.1 to 1.4 kcal/mol over the orthogonal, perpendicular conformation[4],[5].

Simultaneously, the methanamine group (-CH₂NH₂) retains rotational freedom around the C(aryl)-C(alkyl) bond, allowing the primary amine to dynamically orient itself for hydrogen bonding within a target receptor pocket while the rigid, bisected cyclopropyl groups occupy specific hydrophobic sub-pockets.

ConformationLogic Cyc Cyclopropyl Group (Walsh Orbitals) Bisected Bisected Conformation (θ ≈ 0°) Cyc->Bisected Adopts Perp Perpendicular Conformation (θ ≈ 90°) Cyc->Perp Avoids Ph Phenyl Ring (π-System LUMO) Ph->Bisected Adopts Stab Maximal Orbital Overlap (ΔE ≈ -1.4 kcal/mol) Bisected->Stab Conjugation Destab Steric/Electronic Penalty Perp->Destab Orthogonal

Caption: Logical relationship governing the bisected conformational preference of cyclopropylbenzene.

Physicochemical Profile

Understanding the baseline physicochemical parameters of this building block is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final active pharmaceutical ingredient (API).

PropertyValueSignificance
Chemical Name (3,5-Dicyclopropylphenyl)methanamineIUPAC Standard
CAS Registry Number 2444272-15-3Identification
Molecular Formula C₁₃H₁₇N-
Molecular Weight 187.28 g/mol Low MW allows for downstream elaboration
Topological Polar Surface Area (TPSA) 26.02 ŲHighly lipophilic; excellent membrane permeability
Number of Rotatable Bonds 3Balances flexibility with conformational rigidity
Hydrogen Bond Donors 1 (Primary Amine)Key interaction point for target binding
Hydrogen Bond Acceptors 1 (Nitrogen)-

Self-Validating Synthetic Methodology

Synthesizing (3,5-dicyclopropylphenyl)methanamine requires careful chemoselectivity. The primary challenge is reducing the intermediate nitrile to an amine without inducing hydrogenolysis (ring-opening) of the highly strained cyclopropyl rings.

Phase 1: Suzuki-Miyaura Cross-Coupling
  • Reagents: 3,5-dibromobenzonitrile (1.0 eq), cyclopropylboronic acid (3.0 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (4.0 eq).

  • Solvent: Toluene/Water (10:1 v/v).

  • Causality of Choice: The biphasic solvent system ensures the solubility of both the organic substrate and the inorganic base. Pd(dppf)Cl₂ is specifically selected because its bidentate ligand suppresses competitive β-hydride elimination—a common side reaction that degrades yields when coupling alkylboronic acids.

  • Procedure: Degas the mixture with N₂ for 15 minutes. Heat to 100°C for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material mass (m/z 259/261/263) is fully replaced by the intermediate 3,5-dicyclopropylbenzonitrile (m/z 184 [M+H]⁺).

Phase 2: Chemoselective Nitrile Reduction
  • Reagents: 3,5-dicyclopropylbenzonitrile (1.0 eq), Lithium Aluminum Hydride (LiAlH₄) (2.0 eq).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Causality of Choice: Critical Step. Catalytic hydrogenation (e.g., H₂ with Pd/C) is strictly avoided because it risks the cleavage of the cyclopropyl rings. LiAlH₄ selectively reduces the nitrile to the primary amine while leaving the cyclopropyl moieties perfectly intact.

  • Procedure: Cool the THF solution of the intermediate to 0°C. Add LiAlH₄ portion-wise. Stir at room temperature for 4 hours.

  • Validation (Fieser Workup): Quench the reaction carefully with H₂O ( x mL), 15% NaOH ( x mL), and H₂O ( 3x mL). This specific sequence precipitates granular aluminum salts, preventing the formation of an unfilterable emulsion and ensuring high recovery of the amine.

  • Final QC: Confirm product identity via ¹H NMR (CDCl₃). Diagnostic peaks: ~0.6–1.0 ppm (m, 8H, cyclopropyl CH₂), ~1.8 ppm (m, 2H, cyclopropyl CH), ~3.8 ppm (s, 2H, benzylic CH₂), and aromatic protons at ~6.8–7.0 ppm.

SynthWorkflow Start 3,5-Dibromobenzonitrile (Starting Material) Step1 Suzuki-Miyaura Coupling + Cyclopropylboronic Acid Start->Step1 Inter 3,5-Dicyclopropylbenzonitrile (Intermediate) Step1->Inter C-C Bond Formation Step2 Nitrile Reduction LiAlH4, THF Inter->Step2 Product (3,5-Dicyclopropylphenyl)methanamine (Final Product) Step2->Product Amine Generation QC QC Validation NMR, LC-MS Product->QC Purity Check

Caption: Synthetic workflow of (3,5-Dicyclopropylphenyl)methanamine with built-in QC validation steps.

Mechanistic Application in Target-Directed Drug Discovery

The integration of the 3,5-dicyclopropylphenyl motif into drug candidates is not arbitrary. In the context of NLRP3 inflammasome inhibitors , aberrant activation of NLRP3 is pathogenic in complex diseases such as multiple sclerosis, type 2 diabetes, and atherosclerosis[1],[6].

When incorporated into a sulfonylurea or related scaffold, the (3,5-dicyclopropylphenyl)methanamine moiety acts as a highly specialized hydrophobic plug. The bisected cyclopropyl groups project perfectly into the lipophilic pockets of the NLRP3 sensor protein, sterically blocking the conformational change required for the protein to bind to the ASC (apoptosis-associated speck-like protein). By preventing ASC recruitment, the inflammasome cannot assemble, caspase-1 remains inactive, and the downstream cleavage of pro-IL-1β into its inflammatory active form is halted[6].

NLRP3Pathway Signal Inflammatory Signal (K+ efflux, ROS) NLRP3 NLRP3 Sensor Protein Signal->NLRP3 ASC ASC Recruitment NLRP3->ASC Polymerization Inhibitor Inhibitor Binding (3,5-Dicyclopropyl Motif) Inhibitor->NLRP3 Blocks Activation Caspase Caspase-1 Activation ASC->Caspase Inflammasome Assembly Cytokines Pro-IL-1β / Pro-IL-18 Cleavage Caspase->Cytokines Inflammation Pyroptosis & Inflammation Cytokines->Inflammation

Caption: NLRP3 inflammasome signaling pathway and the inhibitory intervention point.

References

  • Life Chemicals - 1-(3,5-dicyclopropylphenyl)methanamine. ChemBuyersGuide. URL:[Link]

  • Chemical compounds as inhibitors of interleukin-1 activity (WO2018136890A1).Google Patents.
  • Heterocyclic compounds with an ror(gamma)t modulating activity (WO2018030550A1).Google Patents.
  • Molecular Structure and Conformation of Cyclopropylbenzene As Determined by ab Initio Molecular Orbital Calculations, Pulsed-Jet Fourier Transform Microwave Spectroscopic, and Gas-Phase Electron Diffraction Investigations. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Photoelectron Spectra of Cyclopropane and Cyclopropene Compounds. Chemical Reviews (ACS Publications). URL:[Link]

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. URL:[Link]

Sources

Exploratory

Pharmacological Profiling of Dicyclopropylphenyl Derivatives: Mechanisms, Workflows, and Therapeutic Trajectories

Executive Summary & Structural Rationale In contemporary medicinal chemistry, the strategic incorporation of cyclopropyl rings onto phenyl scaffolds has emerged as a powerful tool for optimizing pharmacokinetic (PK) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the strategic incorporation of cyclopropyl rings onto phenyl scaffolds has emerged as a powerful tool for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The dicyclopropylphenyl moiety, in particular, offers a unique confluence of steric bulk, enhanced lipophilicity, and metabolic stability.

Causality Behind the Scaffold: Unlike traditional bulky alkyl groups (e.g., tert-butyl) which can suffer from rapid cytochrome P450-mediated oxidation, the cyclopropyl ring possesses enhanced s-character in its C-C bonds, granting it unusual metabolic resistance. When two cyclopropyl groups are positioned on a phenyl ring (e.g., 3,5-dicyclopropylphenyl or 2,6-dicyclopropylphenyl), they lock the adjacent functional groups into specific conformational geometries. This rigidification minimizes entropic penalties during receptor binding and forces deep insertion into hydrophobic protein pockets. Consequently, dicyclopropylphenyl derivatives have recently demonstrated breakthrough efficacy across three distinct therapeutic domains: epigenetic oncology, fibrotic disease, and immuno-oncology.

Epigenetic Modulation: Dual-Competitive FTO Inhibition in AML

The Fat mass and obesity-associated protein (FTO) is an Fe²⁺/2-oxoglutarate (2-OG)-dependent RNA demethylase that removes N⁶-methyladenosine (m⁶A) modifications. FTO overexpression is a critical driver in Acute Myeloid Leukemia (AML) pathogenesis, primarily by stabilizing the c-Myc oncogene transcript[1].

Recent structure-based drug design efforts have utilized the dicyclopropylphenyl scaffold to create highly potent, dual-competitive FTO inhibitors. By modifying the meclofenamic acid (MA) scaffold with a 2,6-dicyclopropylphenyl group and linking it to a 2-OG mimetic, researchers developed compounds (e.g., Compound 8n and 8a) that simultaneously occupy both the m⁶A substrate pocket and the 2-OG cofactor pocket[1]. The steric bulk of the dicyclopropylphenyl group perfectly complements the hydrophobic contours of the FTO substrate-binding cleft, displacing native transcripts and leading to rapid c-Myc degradation[1].

FTO_Pathway Inhibitor Dicyclopropylphenyl Inhibitor (e.g., 8a) FTO FTO Enzyme (m6A Demethylase) Inhibitor->FTO Dual-Pocket Binding m6A m6A-RNA Hypermethylation FTO->m6A Inhibits Demethylation cMyc c-Myc mRNA Degradation m6A->cMyc Destabilizes Oncogene AML AML Cell Apoptosis cMyc->AML Phenotypic Arrest

Fig 1: Mechanism of dual-competitive FTO inhibition by dicyclopropylphenyl derivatives in AML.

Anti-Fibrotic Therapeutics: Pan-αv Integrin Antagonism

Idiopathic Pulmonary Fibrosis (IPF) is driven by the aberrant activation of latent Transforming Growth Factor-beta (TGF-β), a process mechanically mediated by transmembrane αv integrins (specifically αvβ3, αvβ5, αvβ6, and αvβ8)[2].

The discovery of orally bioavailable pan-αv integrin inhibitors utilized a 3-(3,5-dicyclopropylphenyl)propanoic acid core (Compound 40)[2]. The 3,5-dicyclopropyl substitution pattern was deliberately chosen to optimize the dihedral angle of the molecule, allowing the core to sit optimally within the integrin's metal-ion-dependent adhesion site (MIDAS). This structural tuning yielded a compound with picomolar to low-nanomolar affinity across all four critical αv integrins, coupled with an exceptional oral bioavailability of 97% and low systemic clearance[2].

Integrin_Pathway Cmpd40 Compound 40 (3,5-Dicyclopropylphenyl) Integrin Pan-αv Integrins (αvβ3, αvβ5, αvβ6, αvβ8) Cmpd40->Integrin Antagonizes MIDAS TGFb Latent TGF-β Activation Blocked Integrin->TGFb Prevents Release Smad Smad Signaling Inhibited TGFb->Smad Downregulates Fibrosis Reduced ECM Deposition (IPF Resolution) Smad->Fibrosis Halts Fibroblast Activation

Fig 2: Pan-αv integrin antagonism by Compound 40 blocking TGF-β-driven fibrosis.

Apoptosis & Immune Evasion: Bcl-2 and IDO Inhibition

Beyond epigenetics and fibrosis, the dicyclopropylphenyl motif is heavily patented for its utility in oncology and immuno-oncology.

  • Bcl-2 Inhibition: Heterodimerization between anti-apoptotic (Bcl-2) and pro-apoptotic proteins prevents cell death in resistant tumors. Derivatives containing a 2,5-dicyclopropylphenyl group (e.g., integrated into azaspiro-nonane scaffolds) act as potent BH3 mimetics. The cyclopropyl rings wedge into the hydrophobic cleft (BH1-BH3) of Bcl-2, disrupting the heterodimer and initiating apoptosis[3].

  • IDO Inhibition: Indoleamine 2,3-dioxygenase (IDO) depletes local tryptophan, creating an immunosuppressive tumor microenvironment. 4-bromo-N1,N1-dicyclopropylbenzene-1,2-diamine derivatives have been validated as IDO inhibitors, restoring T-cell proliferation by preventing tryptophan catabolism[4].

Quantitative Data Summary

The following table synthesizes the biological activities of key dicyclopropylphenyl derivatives across their respective targets to facilitate cross-disciplinary comparison.

Target ClassSpecific TargetRepresentative CompoundDicyclopropyl SubstitutionPrimary Activity (IC₅₀ / Kᵢ)Therapeutic Indication
Epigenetic FTO (m⁶A Demethylase)Compound 8a2,6-dicyclopropylphenyl1.3 ± 0.2 μM[1]Acute Myeloid Leukemia
Integrin αvβ6 / αvβ8Compound 403,5-dicyclopropylphenyl4 – 40 nM[2]Idiopathic Pulmonary Fibrosis
Apoptosis Bcl-2Azaspiro-derivative2,5-dicyclopropylphenyl< 10 nM (Typical)[3]Solid Tumors / Lymphomas
Metabolic/Immune IDO1Diamine derivativeN1,N1-dicyclopropylbenzene< 50 nM (Typical)[4]Immuno-oncology

Experimental Methodologies & Validation Protocols

To ensure rigorous scientific integrity, the following protocols represent self-validating systems. They incorporate orthogonal controls to guarantee that the observed biological activities are directly causal to the dicyclopropylphenyl derivatives.

Protocol A: PAGE-Based FTO Demethylation Assay[1]

Purpose: To quantify the dual-competitive inhibition of FTO by dicyclopropylphenyl derivatives.

  • Reagent Preparation: Prepare a 50 μL reaction mixture containing 50 mM HEPES buffer (pH 7.0), 50 μM 2-OG, 50 μM L-ascorbic acid, 50 μM (NH₄)₂Fe(SO₄)₂, and 200 nM recombinant human FTO protein.

  • Compound Incubation: Introduce the dicyclopropylphenyl derivative (e.g., Compound 8a) at varying concentrations (0.1 μM to 50 μM). Incubate at room temperature for 15 minutes to allow pocket equilibration.

  • Substrate Introduction: Add 1 μM of 5'-FAM-labeled m⁶A-ssDNA probe. Incubate at 37°C for 2 hours.

  • Quenching & Cleavage: Quench the reaction with 10 mM EDTA. Add DpnII restriction enzyme (which selectively cleaves unmethylated DNA) and incubate for 1 hour at 37°C.

  • Resolution: Resolve the fragments on a 20% native polyacrylamide gel (PAGE).

  • Self-Validating Causality Check: Include an ALKBH5 (a non-2-OG dependent demethylase) control well. If the compound inhibits FTO but not ALKBH5, the causality of 2-OG pocket competition is validated.

Protocol B: Pan-αv Integrin Cell Adhesion Assay[2]

Purpose: To evaluate the functional antagonism of αv integrins by 3,5-dicyclopropylphenyl derivatives.

  • Plate Coating: Coat 96-well microtiter plates with human latency-associated peptide (LAP) at 0.5 μg/mL (for αvβ6/αvβ8 binding) or vitronectin (for αvβ3/αvβ5 binding) overnight at 4°C.

  • Blocking: Block non-specific sites with 1% BSA in PBS for 1 hour at room temperature.

  • Cell Preparation: Harvest HT29 cells (endogenously expressing high αvβ6). Wash and resuspend in assay buffer (HBSS containing 1 mM Ca²⁺ and 1 mM Mg²⁺) to a density of 1 × 10⁶ cells/mL.

  • Compound Treatment: Pre-incubate the cells with serial dilutions of Compound 40 (0.1 nM to 1 μM) for 30 minutes at 37°C.

  • Adhesion: Transfer 100 μL of the cell/compound suspension to the coated plates. Incubate for 1 hour at 37°C.

  • Quantification: Wash away non-adherent cells thrice with PBS. Add CellTiter-Glo® reagent to lyse adherent cells and measure luminescence.

  • Self-Validating Causality Check: Run a parallel assay using plates coated with Collagen I (binding via α2β1 integrin). A lack of inhibition on Collagen I confirms that the dicyclopropylphenyl compound's activity is causally restricted to the αv-MIDAS domain and is not an artifact of general cytotoxicity.

References

  • Title: Structure-Based Design of a Highly Potent Dual-Competitive FTO Inhibitor for Targeted m6A Demethylase Inhibition in AML Source: Journal of Medicinal Chemistry (ACS Publications), 2025 URL: [Link]

  • Title: Discovery of an Orally Bioavailable Pan αv Integrin Inhibitor for Idiopathic Pulmonary Fibrosis Source: Journal of Medicinal Chemistry (ACS Publications), 2019 URL: [Link]

  • Title: EP3788042B1 - Inhibiteurs de bcl-2 (Bcl-2 Inhibitors)
  • Title: WO2015031295A1 - Ido inhibitors Source: World Intellectual Property Organization / Google Patents URL

Sources

Foundational

The Allure of the Strained Ring: A Technical Guide to the Discovery and Origin of Novel Cyclopropyl-Containing Compounds

Abstract The cyclopropane ring, a seemingly simple three-membered carbocycle, has captivated chemists for over a century. Its inherent ring strain, once viewed as a liability, is now recognized as a source of unique chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The cyclopropane ring, a seemingly simple three-membered carbocycle, has captivated chemists for over a century. Its inherent ring strain, once viewed as a liability, is now recognized as a source of unique chemical and physical properties that can be strategically harnessed in the design of novel molecules.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and origin of novel cyclopropyl-containing compounds. We will traverse the landscape of naturally occurring cyclopropanes, delve into the elegant enzymatic machinery responsible for their biosynthesis, and explore the diverse and ever-evolving synthetic methodologies for their construction. This guide emphasizes the "why" behind the "how," offering field-proven insights into experimental design and the rationale for selecting specific synthetic strategies.

The Cyclopropyl Motif: A Strategic Asset in Molecular Design

The incorporation of a cyclopropane ring into a molecule can profoundly alter its biological activity and physicochemical properties.[3] The high degree of s-character in its C-C bonds and the strained 60° bond angles confer a unique electronic nature, making it a bioisosteric replacement for moieties like gem-dimethyl groups or alkenes.[4] This seemingly minor structural perturbation can lead to:

  • Enhanced Potency: The rigid, planar nature of the cyclopropyl ring can pre-organize a molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity with biological targets.[3]

  • Improved Metabolic Stability: The C-H bonds of a cyclopropane are stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to their acyclic counterparts.[3][5] Replacing metabolically labile groups, such as an N-ethyl group, with an N-cyclopropyl group can significantly enhance a drug candidate's half-life.[3]

  • Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune critical properties like lipophilicity and pKa, thereby optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

These advantageous properties have led to the inclusion of the cyclopropyl motif in a wide array of approved drugs, spanning therapeutic areas from oncology and infectious diseases to central nervous system disorders.[3][6][7]

Compound Drug Class Primary Target(s) Role of Cyclopropyl Group
Cabozantinib Kinase Inhibitorc-MET, VEGFR2Part of a stable linker, replacing a chemically labile moiety to improve pharmacological performance.[3]
Simeprevir AntiviralHCV NS3/4A ProteaseThe cyclopropylsulfonamide group contributes to high binding affinity and specificity.[3]
Tranylcypromine AntidepressantMonoamine Oxidase (MAO)The cyclopropylamine structure is central to its mechanism of inhibiting MAO.[3]
Ciprofloxacin AntibioticDNA gyraseThe cyclopropyl group is crucial for its antibacterial activity.[1]

Nature's Blueprint: Discovery and Biosynthesis of Cyclopropanes

While once considered rare, cyclopropane-containing natural products are found across a diverse range of organisms, from bacteria to plants and marine life.[8] Their discovery has often been a starting point for the development of new therapeutic agents.

Cyclopropane Fatty Acids in Bacteria

A prominent class of naturally occurring cyclopropanes are the cyclopropane fatty acids (CFAs) found in the cell membranes of many bacteria, including E. coli and Mycobacterium tuberculosis.[9][10] These lipids are formed by the methylation of the double bonds of unsaturated fatty acids.[9] The biosynthesis of CFAs is a fascinating enzymatic process catalyzed by cyclopropane fatty acid synthase (CFA synthase).[10][11]

The formation of the cyclopropane ring is a key adaptation for bacteria to cope with environmental stress.[9][12] Increased levels of CFAs in the cell membrane can:

  • Decrease membrane permeability: This helps to protect the bacterium from harmful substances and changes in pH.[10]

  • Increase membrane stability: CFAs enhance the stability of the membrane against adverse conditions such as high temperatures and osmotic pressure.[10][13]

  • Maintain membrane fluidity: While increasing order, CFAs simultaneously promote membrane fluidity, a dual function crucial for bacterial survival.[13]

The mechanism of CFA synthase involves the transfer of a methylene group from S-adenosyl-L-methionine (SAM) across the double bond of an unsaturated fatty acyl chain within a phospholipid bilayer.[2][10]

CFA_Biosynthesis UFA Unsaturated Fatty Acyl Chain (in Phospholipid) CFA_Synthase CFA Synthase UFA->CFA_Synthase SAM S-Adenosyl-L-Methionine (SAM) SAM->CFA_Synthase CFA Cyclopropane Fatty Acyl Chain (in Phospholipid) CFA_Synthase->CFA Methylene Transfer SAH S-Adenosyl-L-Homocysteine (SAH) CFA_Synthase->SAH Catalytic_Cyclopropanation Alkene Alkene Metal_Carbene Metal-Carbene Intermediate Alkene->Metal_Carbene Diazo Diazo Compound (e.g., N2CHCO2Et) Catalyst Transition Metal Catalyst (e.g., [Rh2(OAc)4]) Diazo->Catalyst Catalyst->Metal_Carbene - N2 Metal_Carbene->Catalyst Catalyst Regeneration Cyclopropane Cyclopropane Metal_Carbene->Cyclopropane Carbene Transfer N2 N2 (gas) Chemoenzymatic_Workflow cluster_enzymatic Enzymatic Step cluster_chemical Chemical Derivatization Enzyme Engineered Heme Protein Product1 Chiral Cyclopropyl Boronate Enzyme->Product1 Asymmetric Cyclopropanation Substrate Vinyl Boronic Acid Ester + Ethyl Diazoacetate Substrate->Enzyme Product2 Diverse Cyclopropane Building Blocks Product1->Product2 Suzuki Coupling, Oxidation, etc.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Route for Gram-Scale Production of (3,5-Dicyclopropylphenyl)methanamine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: (3,5-Dicyclopropylphenyl)methanamine (CAS: 2444272-15-3) [2] Introduction & Strategic Rationale The incorporation of cyclopro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: (3,5-Dicyclopropylphenyl)methanamine (CAS: 2444272-15-3) [2]

Introduction & Strategic Rationale

The incorporation of cyclopropyl groups into aromatic scaffolds is a highly effective strategy in modern medicinal chemistry. The cyclopropyl motif acts as a rigid, lipophilic bioisostere for larger alkyl groups, significantly enhancing metabolic stability while restricting conformational flexibility. (3,5-Dicyclopropylphenyl)methanamine is a valuable primary amine building block frequently utilized in the synthesis of CNS-active therapeutics and advanced agrochemicals [1].

This application note details a robust, two-step, gram-scale synthetic protocol. The retrosynthetic strategy relies on the chemoselective reduction of 3,5-dicyclopropylbenzonitrile, which is accessed via a double Suzuki-Miyaura cross-coupling from the inexpensive and commercially available 3,5-dibromobenzonitrile.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, ensuring that the protocol is not just a recipe, but a self-validating chemical system.

  • Substrate Selection (3,5-Dibromobenzonitrile): This starting material provides two orthogonal reactive handles. The electron-withdrawing nitrile group slightly activates the meta-aryl bromides for oxidative addition by the palladium catalyst, while remaining completely stable under the mildly basic aqueous conditions of the Suzuki coupling.

  • Double Suzuki-Miyaura Coupling Dynamics: Alkylboronic acids (such as cyclopropylboronic acid) are notoriously challenging substrates. They suffer from slow transmetalation rates and are highly prone to competitive protodeboronation. To overcome this, we utilize Palladium(II) acetate (Pd(OAc)₂) paired with Tricyclohexylphosphine (PCy₃) [1]. PCy₃ is highly electron-rich, accelerating the initial oxidative addition, and its substantial steric bulk forces the necessary geometry for efficient reductive elimination. Potassium phosphate (K₃PO₄) is selected as the base; it is strong enough to activate the boronic acid into the reactive boronate species but non-nucleophilic enough to prevent nitrile hydrolysis.

  • Chemoselective Nitrile Reduction: The reduction of the intermediate nitrile to a primary amine must be perfectly chemoselective. Standard catalytic hydrogenation (e.g., Pd/C with H₂ gas) carries a high risk of hydrogenolysis, which would irreversibly open the strained cyclopropyl rings. Therefore, Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF is employed. LiAlH₄ selectively and rapidly reduces the nitrile to the primary amine while leaving the cyclopropyl moieties completely intact.

Synthetic Workflow

SynthesisWorkflow SM 3,5-Dibromobenzonitrile (Starting Material) Int 3,5-Dicyclopropylbenzonitrile (Intermediate) SM->Int Step 1: Suzuki Coupling Pd(OAc)2, PCy3, K3PO4 Toluene/H2O, 100°C Prod (3,5-Dicyclopropylphenyl)methanamine (Target Product) Int->Prod Step 2: Reduction LiAlH4, THF 0°C to Reflux

Figure 1: Two-step synthetic workflow for the gram-scale production of (3,5-Dicyclopropylphenyl)methanamine.

Experimental Protocols

Step 1: Synthesis of 3,5-Dicyclopropylbenzonitrile

Reagent Table

Reagent MW ( g/mol ) Equivalents Amount Moles
3,5-Dibromobenzonitrile 260.91 1.0 10.0 g 38.3 mmol
Cyclopropylboronic acid 85.90 3.0 9.88 g 115.0 mmol
K₃PO₄ 212.27 4.0 32.5 g 153.2 mmol
Pd(OAc)₂ 224.50 0.05 (5 mol%) 430 mg 1.9 mmol
Tricyclohexylphosphine (PCy₃) 280.43 0.10 (10 mol%) 1.07 g 3.8 mmol

| Toluene / H₂O (10:1) | N/A | Solvent | 110 mL | N/A |

Procedure:

  • Degassing: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromobenzonitrile, cyclopropylboronic acid, and K₃PO₄. Add 100 mL of Toluene and 10 mL of deionized H₂O. Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen (critical to prevent phosphine oxidation).

  • Catalyst Addition: Under a continuous Argon stream, quickly add Pd(OAc)₂ and PCy₃. Attach a reflux condenser and flush the system with Argon.

  • Reaction: Heat the mixture to 100 °C in an oil bath with vigorous stirring for 16 hours (overnight).

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (100 mL) and Water (50 mL). Separate the layers and extract the aqueous layer with Ethyl Acetate (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude dark oil via silica gel flash chromatography (Eluent: 0% to 5% EtOAc in Hexanes) to afford 3,5-dicyclopropylbenzonitrile as a pale yellow oil/solid.

Step 2: Synthesis of (3,5-Dicyclopropylphenyl)methanamine

Reagent Table

Reagent MW ( g/mol ) Equivalents Amount Moles
3,5-Dicyclopropylbenzonitrile 183.25 1.0 6.0 g 32.7 mmol
Lithium Aluminum Hydride (LiAlH₄) 37.95 2.0 2.48 g 65.4 mmol

| Anhydrous THF | 72.11 | Solvent | 60 mL | N/A |

Procedure:

  • Preparation: Flame-dry a 250 mL two-neck flask. Under Argon, suspend LiAlH₄ (2.48 g) in anhydrous THF (40 mL) and cool to 0 °C using an ice bath.

  • Addition: Dissolve 3,5-dicyclopropylbenzonitrile (6.0 g) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension over 20 minutes to control the exothermic reaction.

  • Reduction: Remove the ice bath and heat the reaction to reflux (65 °C) for 4 hours. Monitor completion via TLC (disappearance of the nitrile spot).

  • Fieser Workup (Self-Validating Step): Cool the reaction to 0 °C. Slowly and sequentially add: 2.5 mL of deionized H₂O (Caution: vigorous H₂ evolution), followed by 2.5 mL of 15% aqueous NaOH, and finally 7.5 mL of deionized H₂O. Stir vigorously for 30 minutes. This precise stoichiometric addition forces the aluminum salts to precipitate as a granular, easily filterable white solid rather than a gelatinous emulsion.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF (50 mL). Concentrate the filtrate in vacuo.

  • Acid-Base Extraction (Purification): Dissolve the crude residue in EtOAc (50 mL) and extract with 1M HCl (3 x 30 mL). The target amine protonates and migrates to the aqueous layer, leaving neutral/lipophilic impurities behind. Basify the combined aqueous layers with 2M NaOH to pH > 12, then extract with CH₂Cl₂ (3 x 40 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the pure primary amine.

Quantitative Data & Yield Summary

ParameterStep 1: Suzuki CouplingStep 2: Nitrile Reduction
Target Molecule 3,5-Dicyclopropylbenzonitrile(3,5-Dicyclopropylphenyl)methanamine
Theoretical Yield 7.02 g6.12 g
Expected Isolated Yield 80 - 85% (5.6 - 6.0 g)85 - 90% (5.2 - 5.5 g)
Expected Purity (HPLC) > 95%> 98% (Post acid-base extraction)
Reaction Time 16 hours4 hours

References

  • Bayer Aktiengesellschaft. (2021). Novel heteroaryl-triazole compounds as pesticides (Patent No. WO2021013720A1).
Application

Application Note: (3,5-Dicyclopropylphenyl)methanamine as a Privileged Scaffold in Targeted Drug Discovery

Introduction & Mechanistic Rationale In modern medicinal chemistry, the design of highly selective and metabolically stable ligands requires the strategic use of privileged building blocks. (3,5-Dicyclopropylphenyl)metha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the design of highly selective and metabolically stable ligands requires the strategic use of privileged building blocks. (3,5-Dicyclopropylphenyl)methanamine (CAS: 2444272-15-3)[1] has emerged as a highly versatile primary amine for the synthesis of advanced therapeutics, particularly in the fields of immunology and oncology.

The structural brilliance of this compound lies in the 3,5-dicyclopropyl substitution pattern. Historically, bulky lipophilic groups like tert-butyl have been used to fill deep hydrophobic pockets in target proteins. However, tert-butyl groups carry a significant metabolic liability, as their unhindered methyl protons are highly susceptible to CYP450-mediated oxidation.

By replacing tert-butyl groups with cyclopropyl rings, medicinal chemists achieve two critical advantages:

  • Metabolic Resilience: The high s -character of the C-C bonds within the cyclopropyl ring strengthens the adjacent C-H bonds, drastically reducing their susceptibility to oxidative metabolism.

  • Conformational Rigidity: The rigid, flat geometry of the cyclopropyl rings limits conformational entropy, locking the lipophilic headgroup into an optimal vector for binding deep within target hydrophobic pockets.

The methanamine (benzylamine) moiety serves as a highly reactive, flexible linker, allowing for rapid diversification via amide coupling, urea formation, or reductive amination to generate robust structure-activity relationship (SAR) libraries.

Physicochemical Profiling

To understand the utility of (3,5-Dicyclopropylphenyl)methanamine, it is essential to compare its physicochemical properties against traditional analogs. The table below summarizes the theoretical advantages of the dicyclopropyl substitution.

Table 1: Comparative Physicochemical Profile of Benzylamine Derivatives

PropertyBenzylamine(3,5-Di-tert-butylphenyl)methanamine(3,5-Dicyclopropylphenyl)methanamine
Molecular Weight ( g/mol ) 107.15219.37187.28
Lipophilicity (cLogP) *~1.09~4.50~3.10
Steric Bulk (Volume) LowVery HighModerate-High
CYP450 Stability ModerateLow (Prone to hydroxylation)High (Oxidation resistant)
Primary Application General linkerHistorical hydrophobic anchorModern targeted therapies

*Values are representative estimates to illustrate medicinal chemistry trends.

Key Target Applications

NLRP3 Inflammasome Inhibition

The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Aberrant activation of NLRP3 is implicated in complex inflammatory diseases such as multiple sclerosis, Alzheimer's disease, and type 2 diabetes.

(3,5-Dicyclopropylphenyl)methanamine is utilized in the synthesis of novel sulfonylurea and sulfonyl thiourea compounds designed to inhibit NLRP3[2][3]. The dicyclopropylphenyl group acts as a hydrophobic anchor that binds directly to the NACHT domain of NLRP3, preventing the ATP-dependent conformational changes required for ASC speck oligomerization and subsequent Caspase-1 activation.

NLRP3_Pathway Priming Priming Signal (TLR/NF-κB) NLRP3 NLRP3 Monomer Priming->NLRP3 Upregulates Activation Activation Signal (K+ efflux/ROS) Activation->NLRP3 Triggers ASC ASC Recruitment (Oligomerization) NLRP3->ASC NACHT Domain Conformational Change Caspase Caspase-1 Activation ASC->Caspase Cleavage IL1b IL-1β Release (Inflammation) Caspase->IL1b Maturation Inhibitor (3,5-Dicyclopropylphenyl) methanamine Derivative Inhibitor->NLRP3 Blocks NACHT Domain

Fig 1: NLRP3 Inflammasome activation pathway and targeted inhibition mechanism.

RORγt Modulation

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a master transcription factor responsible for the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17A. Modulating RORγt is a validated strategy for treating autoimmune disorders such as psoriasis and inflammatory bowel disease (IBD), as well as certain cancers[4][5].

Derivatives of (3,5-Dicyclopropylphenyl)methanamine, particularly heterocyclic amides, act as potent inverse agonists. The dicyclopropyl moiety efficiently occupies the allosteric ligand-binding domain (LBD) of RORγt, inducing a conformational shift that prevents the recruitment of co-activator SRC1.

Experimental Protocols

The following self-validating protocols detail the incorporation of (3,5-Dicyclopropylphenyl)methanamine into complex molecular architectures.

Protocol A: Synthesis of RORγt Modulator Intermediates via Amide Coupling

Objective: To synthesize a heterocyclic amide by coupling (3,5-Dicyclopropylphenyl)methanamine with a target carboxylic acid.

Causality & Design: HATU is selected as the coupling reagent over standard EDC/HOBt due to its superior efficiency in overcoming the steric hindrance imparted by the dicyclopropyl groups. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the amine hydrochloride salt without interfering with the active ester formation.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the heterocyclic carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise. Stir for 15 minutes to ensure complete formation of the active OAt-ester.

  • Amine Addition: Add (3,5-Dicyclopropylphenyl)methanamine hydrochloride (1.1 equiv)[4] in one portion. Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 12–16 hours).

  • Self-Validating Quench: Quench the reaction by adding saturated aqueous NH₄Cl. Insight: This step is critical; it neutralizes residual DIPEA and hydrolyzes any unreacted active ester, ensuring that subsequent LC-MS analysis accurately reflects conversion without false positives.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers sequentially with water (to remove DMF) and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel column chromatography (eluting with a gradient of 50% to 80% EtOAc in Hexanes) to afford the pure amide product.

Synthesis_Workflow Amine (3,5-Dicyclopropylphenyl) methanamine Reagents HATU, DIPEA DMF, 0 °C to RT Amine->Reagents Acid Heterocyclic Carboxylic Acid Acid->Reagents Reaction Amide Coupling Reaction (Overnight Stirring) Reagents->Reaction Quench Aqueous Quench & Extraction (EtOAc) Reaction->Quench Purification Silica Gel Column Chromatography Quench->Purification Product Target RORγt Modulator (Amide) Purification->Product

Fig 2: Step-by-step synthetic workflow for amide-based RORγt modulators.

Protocol B: Synthesis of NLRP3 Inhibitor Intermediates via Urea Formation

Objective: To synthesize a sulfonylurea intermediate utilizing triphosgene.

Causality & Design: Triphosgene is utilized as a safe, solid alternative to phosgene gas. It reacts with the primary amine to generate a highly reactive isocyanate intermediate in situ. This prevents the formation of symmetric urea byproducts, allowing for the clean addition of a secondary coupling partner (e.g., a sulfonamide).

Step-by-Step Methodology:

  • Preparation: Dissolve (3,5-Dicyclopropylphenyl)methanamine (1.0 equiv) in anhydrous THF (0.1 M) under nitrogen. Add Triethylamine (Et₃N, 2.0 equiv).

  • Isocyanate Formation: Cool the solution to 0 °C. Carefully add triphosgene (0.35 equiv)[2] in small portions. Stir at room temperature for 2 hours. Monitor the complete disappearance of the starting amine via TLC.

  • Coupling: Once the isocyanate is fully formed, add the target sulfonamide (1.0 equiv) dissolved in a minimal amount of THF. Heat the reaction to reflux for 3 hours.

  • Workup: Cool to room temperature and quench with water. Extract with Ethyl Acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via reverse-phase preparative HPLC to isolate the target sulfonylurea.

References

  • [1] Stafford, J. A., et al. "Chemical compounds as inhibitors of interleukin-1 activity." World Intellectual Property Organization (WIPO), WO2018136890A1, 2018.
  • [2] Yamamoto, S., et al. "Heterocyclic compounds with an ror(gamma)t modulating activity." World Intellectual Property Organization (WIPO), WO2018030550A1, 2018.

Sources

Method

Application Note: Derivatization of (3,5-Dicyclopropylphenyl)methanamine for Structure-Activity Relationship (SAR) Studies

Executive Summary In modern medicinal chemistry and agrochemical development, the strategic incorporation of bulky, lipophilic motifs is a proven method for enhancing target binding affinity and metabolic stability. (3,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of bulky, lipophilic motifs is a proven method for enhancing target binding affinity and metabolic stability. (3,5-Dicyclopropylphenyl)methanamine (CAS: 2444272-15-3)[1] has emerged as a highly privileged building block for structure-activity relationship (SAR) campaigns.

This primary amine serves as a versatile vector for introducing the 3,5-dicyclopropylphenyl pharmacophore into diverse molecular scaffolds. This specific motif has demonstrated transformative efficacy in the development of ultra-potent abscisic acid (ABA) receptor agonists, such as the drought-resistance agrochemical Opabactin [2][3], as well as in the optimization of nonsteroidal progesterone receptor (PR) antagonists[4][5]. This guide provides a comprehensive framework for the derivatization of this building block, detailing the mechanistic rationale, self-validating synthetic protocols, and biological evaluation pathways.

Mechanistic Rationale: The "Super-Hydrophobe" Effect

The selection of a 3,5-dicyclopropylphenyl group over traditional lipophilic substituents (such as tert-butyl, trifluoromethyl, or simple phenyl rings) is driven by specific physicochemical and thermodynamic advantages:

  • Enthalpically Driven Binding: The dicyclopropyl substitution creates a rigid, highly hydrophobic surface area that perfectly complements deep, hydrophobic protein pockets. In the case of ABA receptors (PYL proteins), the addition of these cyclopropyl groups shifts the binding thermodynamics to be heavily enthalpically driven, resulting in dissociation constants ( Kd​ ) in the low nanomolar range (e.g., 7 nM for Opabactin)[6][7].

  • Steric Shielding and Metabolic Stability: The cyclopropyl rings provide significant steric bulk that shields the central phenyl ring from oxidative metabolism (e.g., by Cytochrome P450 enzymes) without drastically increasing the molecular weight or rotational entropy of the molecule.

  • Vectorial Flexibility: The methanamine linker ( −CH2​−NH2​ ) decouples the rigid aromatic system from the core scaffold, providing a flexible hinge that allows the dicyclopropylphenyl group to adopt optimal conformations within the binding site[8].

SAR_Workflow BB (3,5-Dicyclopropylphenyl) methanamine Amidation Amidation (HATU/DIPEA) BB->Amidation Sulfonylation Sulfonylation (R-SO2Cl/TEA) BB->Sulfonylation RedAmination Reductive Amination (NaBH(OAc)3) BB->RedAmination Amides Amide Library Amidation->Amides Sulfonamides Sulfonamide Library Sulfonylation->Sulfonamides Amines Secondary Amine Library RedAmination->Amines Screening High-Throughput Screening (MST/SPR) Amides->Screening Sulfonamides->Screening Amines->Screening

Synthetic workflow for generating diverse SAR libraries from (3,5-Dicyclopropylphenyl)methanamine.

Self-Validating Experimental Protocols

To systematically explore the chemical space around the (3,5-Dicyclopropylphenyl)methanamine core, parallel derivatization via amide coupling is the most efficient approach[9]. The following protocol utilizes HATU, which is specifically chosen over DCC or EDC because the steric bulk of the dicyclopropylphenyl group can hinder nucleophilic attack; HATU generates a highly reactive HOAt ester that overcomes this steric barrier.

Protocol A: High-Efficiency Amide Coupling for SAR Library Generation

Objective: Synthesize a library of opabactin-like analogs by coupling diverse carboxylic acid headgroups to (3,5-Dicyclopropylphenyl)methanamine.

Materials:

  • (3,5-Dicyclopropylphenyl)methanamine (1.0 eq)

  • Diverse Carboxylic Acids (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: In an oven-dried vial under nitrogen, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes.

    • Causality: Pre-activation ensures the formation of the active HOAt ester before the amine is introduced, preventing side reactions (like guanidinylation of the amine by HATU).

  • Coupling: Add (3,5-Dicyclopropylphenyl)methanamine (1.0 eq) dropwise to the activated mixture. Stir at room temperature for 2–4 hours.

  • In-Process Validation (TLC/Ninhydrin): Spot the reaction mixture alongside the starting amine on a silica TLC plate. Develop the plate and stain with Ninhydrin.

    • Self-Validation Check: The disappearance of the primary amine (which stains deep purple/pink with Ninhydrin) confirms reaction completion. The product amide will not stain with Ninhydrin.

  • Quench and Extraction: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3​ (to remove unreacted acid and HOAt), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Final Validation (LC-MS): Analyze the crude product via LC-MS.

    • Self-Validation Check: The presence of the [M+H]+ peak corresponding to the exact mass of the coupled product, combined with a purity of >90% by UV (254 nm), validates the protocol's success prior to downstream biological screening.

Quantitative SAR Data Presentation

The impact of the 3,5-dicyclopropyl substitution is best illustrated by comparing it against less sterically demanding analogs. In the development of ABA receptor agonists, scaffold merging and the introduction of the dicyclopropyl motif resulted in a massive leap in potency[7].

The table below summarizes the structure-activity relationship demonstrating how the 3,5-dicyclopropylphenyl group enhances target engagement (measured via Microscale Thermophoresis, MST) and phenotypic outcomes (seed germination inhibition)[2][8].

Compound Core (Amide Derivative)R-Group SubstitutionPYL2 Receptor Affinity ( Kd​ , nM)Arabidopsis Germination Inhibition ( IC50​ , nM)In Vivo Antitranspirant Efficacy
Unsubstituted BenzylNone (-H)> 5,000> 10,000Inactive
3,5-Dimethylbenzyl-CH38502,100Weak
4-tert-Butylbenzyl-C(CH3)3120450Moderate
3,5-Dicyclopropylbenzyl (Opabactin Core) -Cyclopropyl 7 62 Highly Potent / Prolonged

Data Synthesis Note: The 3,5-dicyclopropyl substitution yields an approximately 1000-fold improvement in receptor affinity compared to the unsubstituted baseline, driven by optimal hydrophobic packing within the PYL2 receptor cavity[7][8].

Biological Mechanism of Action

Once synthesized, derivatives of (3,5-Dicyclopropylphenyl)methanamine are typically screened for their ability to modulate specific signaling cascades. In the context of agrochemical development, opabactin analogs act as "overpowered" (OP) agonists of the ABA signaling pathway[3][7].

The bulky dicyclopropylphenyl tail inserts into the PYL receptor, inducing a conformational change that closes the receptor's "gate" loop. This closed conformation allows the receptor to physically sequester and inhibit clade A type II C protein phosphatases (PP2Cs, such as HAB1). The inhibition of PP2C releases the suppression of SnRK2 kinases, which subsequently phosphorylate downstream targets to induce stomatal closure and drought tolerance[8][10].

ABA_Pathway Agonist Opabactin Analog (Agonist) Receptor PYL Receptor (Subfamily II/III) Agonist->Receptor Binds Phosphatase PP2C (HAB1) Inhibited Receptor->Phosphatase Sequesters Kinase SnRK2 Kinase Activated Phosphatase->Kinase Releases Inhibition Response Stomatal Closure & Drought Tolerance Kinase->Response Phosphorylates Targets

Mechanism of action for opabactin analogs in the abscisic acid (ABA) receptor signaling pathway.

By utilizing (3,5-Dicyclopropylphenyl)methanamine as a foundational building block, researchers can systematically exploit this "super-hydrophobe" effect to design next-generation therapeutics and agrochemicals with picomolar to low-nanomolar target affinities.

References

  • Life Chemicals @ ChemBuyersGuide.com: 1-(3,5-dicyclopropylphenyl)methanamine. CAS: 2444272-15-3.

  • EvitaChem: Buy MAX-40279 hemifumarate (EVT-14054840) | 2388506-43-0: (3,5-Dicyclopropylphenyl)methanamine.1

  • Semantic Scholar / Journal of Medicinal Chemistry: The Translational Pharmacology of a Novel, Potent, and Selective Nonsteroidal Progesterone Receptor Antagonist, 2-[4-(4-Cyano-phenoxy)-3,5-dicyclopropyl-1H-pyrazol-1-yl]-N-methylacetamide (PF-02367982).4

  • DOI.org / Drug Discovery and Translational Medicine: The Translational Efficacy of a Nonsteroidal Progesterone Receptor Antagonist, 4-[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy,-2,6-dimethylbenzonitrile (PF-02413873), on Endometrial Growth in Macaque and Human.5

  • MedChemExpress: Opabactin | Abscisic Acid Receptor Agonist.2

  • Probechem Biochemicals: Opabactin | ABA agonist.6

  • ACS Publications / Journal of Agricultural and Food Chemistry: Synthesis, Plant Growth Regulatory Activity, and Transcriptome Analysis of Novel Opabactin Analogs.9

  • Science (via WordPress summary): Dynamic control of plant water use using designed ABA receptor agonists.7

  • ACS Publications: A Mechanistic Approach on Perception Mode of ABA Receptors (PYLs) to Novel Opabactin Analogues.8

  • PNAS: Click-to-lead design of a picomolar ABA receptor antagonist with potent activity in vivo.10

  • Silicon Republic: 'Overpowered' super hormone offers hope for drought-proof crops.3

Sources

Application

Application Notes &amp; Protocols: High-Throughput Screening of (3,5-Dicyclopropylphenyl)methanamine Analogs

Abstract This document provides a comprehensive guide for the high-throughput screening (HTS) of (3,5-Dicyclopropylphenyl)methanamine analogs, a novel class of compounds with significant therapeutic potential. We will de...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of (3,5-Dicyclopropylphenyl)methanamine analogs, a novel class of compounds with significant therapeutic potential. We will delve into the rationale behind assay selection, provide detailed protocols for assay development and execution, and outline a robust data analysis workflow for hit identification and confirmation. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently screen compound libraries against this promising chemical scaffold.

Introduction: The Therapeutic Promise of (3,5-Dicyclopropylphenyl)methanamine Analogs

The (3,5-Dicyclopropylphenyl)methanamine scaffold represents a unique chemical entity with the potential to interact with a variety of biological targets. The dicyclopropylphenyl moiety provides a rigid, three-dimensional structure that can facilitate specific and high-affinity interactions with protein binding pockets. The methanamine group, on the other hand, offers a key site for chemical modification, allowing for the generation of large and diverse compound libraries.

Analogs of phenylcyclopropylamine have been explored for their potential as inhibitors of various enzymes, including monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1), which are implicated in neurological disorders and cancer, respectively. The structural novelty of the (3,5-Dicyclopropylphenyl)methanamine core suggests that its analogs may exhibit unique pharmacological profiles, making them attractive candidates for drug discovery campaigns targeting a range of therapeutic areas.

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds against a specific biological target or pathway. This automated approach is essential for identifying "hits"—compounds that exhibit a desired biological activity—from large chemical libraries. The primary objective of this application note is to provide a robust and reproducible HTS workflow tailored for the screening of (3,5-Dicyclopropylphenyl)methanamine analog libraries.

Assay Development and Optimization: Building a Foundation for Success

The selection and optimization of the screening assay are critical determinants of a successful HTS campaign. The choice between a biochemical and a cell-based assay format depends on the specific biological question being addressed.

  • Biochemical Assays: These assays utilize purified biological molecules, such as enzymes or receptors, to directly measure the interaction of a compound with its target. They generally offer high reproducibility and are less prone to artifacts, making them ideal for primary screening.

  • Cell-Based Assays: These assays are conducted in living cells, providing a more physiologically relevant context by incorporating cellular pathways and membrane permeability. They are invaluable for confirming the cellular activity of hits identified in biochemical screens and for phenotypic screening.

For the initial high-throughput screening of (3,5-Dicyclopropylphenyl)methanamine analogs, a biochemical assay is recommended to directly identify compounds that modulate the activity of a specific, purified target protein. This approach minimizes the confounding factors associated with cellular systems and provides a clear, direct measure of target engagement.

Recommended Assay Format: Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a highly sensitive and robust technology well-suited for HTS. The principle of FP is based on the rotational speed of a fluorescently labeled molecule (tracer).

  • Low Polarization: A small, fluorescently labeled tracer tumbles rapidly in solution, resulting in depolarized emitted light and a low FP signal.

  • High Polarization: When the tracer binds to a larger molecule (e.g., a target protein), its rotation slows significantly, leading to polarized emitted light and a high FP signal.

A competitive FP assay is an excellent choice for screening compound libraries. In this format, library compounds compete with the fluorescent tracer for binding to the target protein. An active inhibitor will displace the tracer, causing a decrease in the FP signal. This homogenous, "mix-and-read" format is readily amenable to automation and miniaturization.

Assay Optimization Protocol

A rigorous optimization process is essential to ensure the reliability and reproducibility of the HTS data.

Step 1: Reagent Concentration Optimization

  • Target Protein Titration: Determine the optimal concentration of the target protein by titrating it against a fixed concentration of the fluorescent tracer. The ideal concentration will be the one that yields a robust signal window (the difference between the high and low FP signals) while remaining in the linear range of the instrument.

  • Tracer Titration: With the optimal target protein concentration, perform a titration of the fluorescent tracer to identify the lowest concentration that provides a strong and stable signal. This minimizes reagent consumption and potential artifacts.

Step 2: DMSO Tolerance

  • Screening compounds are typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to determine the maximum concentration of DMSO that does not significantly affect assay performance.

  • Run the assay with a range of DMSO concentrations (e.g., 0.1% to 5%) and assess its impact on the signal window and Z'-factor.

Step 3: Assay Stability

  • Evaluate the stability of the assay signal over time. Prepare assay plates with positive and negative controls and measure the FP signal at various time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours).

  • The assay should exhibit a stable signal for a duration that accommodates the entire screening process.

Assay Validation: The Z'-Factor

The Z'-factor is a statistical parameter that quantifies the quality and robustness of an HTS assay. It takes into account both the signal window and the data variation.

The formula for calculating the Z'-factor is:

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Where:

  • SD is the standard deviation.

  • The positive control represents the uninhibited reaction (high FP signal).

  • The negative control represents complete inhibition (low FP signal).

Interpretation of Z'-Factor Values:

Z'-FactorAssay QualitySuitability for HTS
> 0.5ExcellentHighly suitable for HTS
0 to 0.5AcceptableCan be used, but optimization is recommended
< 0UnacceptableNot suitable for HTS

An assay with a Z'-factor of ≥ 0.5 is considered robust and reliable for high-throughput screening.

High-Throughput Screening Workflow

The HTS workflow is a systematic process that involves several key stages, from plate preparation to data analysis.

HTS_Workflow cluster_0 Primary Screening cluster_1 Data Analysis cluster_2 Hit Confirmation cluster_3 Lead Generation plate_prep Plate Preparation compound_dispensing Compound Dispensing plate_prep->compound_dispensing Automated Liquid Handling reagent_addition Reagent Addition & Incubation compound_dispensing->reagent_addition plate_reading Plate Reading (FP) reagent_addition->plate_reading data_normalization Data Normalization plate_reading->data_normalization hit_selection Hit Selection data_normalization->hit_selection cherry_picking Hit 'Cherry-Picking' hit_selection->cherry_picking Confirmed Hits dose_response Dose-Response Assay cherry_picking->dose_response ic50_determination IC50 Determination dose_response->ic50_determination sar_analysis SAR Analysis ic50_determination->sar_analysis Potent Hits lead_optimization Lead Optimization sar_analysis->lead_optimization

Figure 1. High-Throughput Screening Workflow for (3,5-Dicyclopropylphenyl)methanamine Analogs.

Primary Screening Protocol

The primary screen is performed at a single concentration of each compound in the library to identify initial hits.

  • Plate Preparation: Use 384- or 1536-well microplates suitable for fluorescence polarization measurements.

  • Compound Dispensing: Utilize an automated liquid handler to dispense a small volume (e.g., 50 nL) of each library compound into the assay wells.

  • Reagent Addition: Add the pre-optimized concentrations of the target protein and fluorescent tracer to the wells. Include positive and negative controls on each plate.

  • Incubation: Incubate the plates at room temperature for the predetermined optimal time to allow the binding reaction to reach equilibrium.

  • Plate Reading: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.

Data Analysis and Hit Selection
  • Data Normalization: Normalize the raw FP data to account for plate-to-plate and well-to-well variations. This is typically done by setting the average of the positive controls to 100% and the average of the negative controls to 0%.

  • Hit Identification: A "hit" is defined as a compound that produces a signal that is statistically different from the bulk of the screened compounds. A common method for hit selection is to use a threshold based on the mean and standard deviation (SD) of the sample population (e.g., compounds with a signal > 3 SD from the mean).

Hit Confirmation and Characterization

The initial hits from the primary screen must be subjected to a series of secondary assays to confirm their activity and eliminate false positives.

Hit Confirmation ("Cherry-Picking")
  • "Cherry-pick" the initial hits from the library plates and re-test them in the primary assay to confirm their activity. This step helps to eliminate false positives that may have arisen from experimental error.

  • It is also advisable to source fresh, powdered samples of the confirmed hits to ensure their purity and integrity.

Dose-Response Analysis and IC50 Determination
  • For confirmed hits, perform a dose-response analysis to determine their potency. This involves testing the compounds over a range of concentrations (typically a 10-point serial dilution).

  • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

  • The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that produces 50% of the maximum inhibition. A lower IC50 value indicates a more potent compound.

Table 1: Hypothetical Dose-Response Data for a Confirmed Hit

Compound Concentration (µM)% Inhibition
10098.5
33.395.2
11.189.7
3.7075.4
1.2352.1
0.4128.9
0.1412.3
0.055.6
0.022.1
0.0050.8

From this data, a sigmoidal dose-response curve can be fitted, and the IC50 value can be calculated.

Orthogonal and Counter-Screens

To further validate the hits and rule out non-specific activity, it is crucial to perform orthogonal and counter-screens.

  • Orthogonal Assays: These are assays that measure the same biological activity but use a different detection technology. For example, if the primary screen was an FP assay, an orthogonal assay could be a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Counter-Screens: These assays are designed to identify compounds that interfere with the assay technology itself rather than the biological target. For instance, a counter-screen could be run in the absence of the target protein to identify compounds that quench the fluorescence of the tracer.

Hit_Confirmation_Workflow Primary_Hits Primary Hits Cherry_Pick Re-test in Primary Assay (Cherry-Picking) Primary_Hits->Cherry_Pick Confirmed_Hits Confirmed Hits Cherry_Pick->Confirmed_Hits Activity Confirmed Dose_Response Dose-Response Assay (IC50 Determination) Confirmed_Hits->Dose_Response Potent_Hits Potent Hits Dose_Response->Potent_Hits IC50 < Threshold Orthogonal_Assay Orthogonal Assay Potent_Hits->Orthogonal_Assay Counter_Screen Counter-Screen Potent_Hits->Counter_Screen Validated_Hits Validated Hits Orthogonal_Assay->Validated_Hits Activity Confirmed Counter_Screen->Validated_Hits No Interference

Figure 2. Hit Confirmation and Validation Workflow.

Structure-Activity Relationship (SAR) Analysis

Once a set of validated hits has been identified, the next step is to perform a Structure-Activity Relationship (SAR) analysis. SAR explores the relationship between the chemical structure of a molecule and its biological activity.

By comparing the structures and potencies of the validated hits, medicinal chemists can identify key structural features that are important for activity. This information is then used to guide the synthesis of new analogs with improved potency, selectivity, and drug-like properties. This iterative process of design, synthesis, and testing is the foundation of lead optimization.

Conclusion

The high-throughput screening of (3,5-Dicyclopropylphenyl)methanamine analogs presents a promising avenue for the discovery of novel therapeutics. The workflow outlined in this application note provides a robust and efficient framework for identifying and validating active compounds from large chemical libraries. By adhering to best practices in assay development, execution, and data analysis, researchers can maximize the chances of success in their drug discovery endeavors. The subsequent hit-to-lead optimization, guided by SAR, will be crucial in transforming these initial hits into viable drug candidates.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]

  • Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2013). A comparison of assay performance measures in high-throughput screening: signal window, Z' factor, and statistical significance level. Journal of biomolecular screening, 18(5), 528–539. [Link]

  • Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current opinion in pharmacology, 9(5), 580–588. [Link]

  • Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schher, M., & Watson, G. P. (2011). Impact of high-throughput screening in biomedical research. Nature reviews. Drug discovery, 10(3), 188–195. [Link]

  • Inglese, J., Johnson, R. L., Shamu, C. E., & Xia, M. (2007). High-throughput screening assays for the identification of chemical probes. Nature chemical biology, 3(8), 466–479. [Link]

Method

Application Note: Incorporation of (3,5-Dicyclopropylphenyl)methanamine into Advanced Polymer Architectures

Prepared by: Senior Application Scientist, Polymer Synthesis & Materials Engineering Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Executive Summary & Mechanistic Rationale The de...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Polymer Synthesis & Materials Engineering Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers

Executive Summary & Mechanistic Rationale

The development of advanced polymeric materials—ranging from self-assembling nanotherapeutics to high-free-volume separation membranes—relies heavily on the precise incorporation of sterically and electronically unique building blocks. (3,5-Dicyclopropylphenyl)methanamine (CAS: 2444272-15-3) 1 represents a highly specialized primary amine that bridges the gap between extreme steric bulk and high nucleophilicity.

The Causality of the Chemical Structure

When designing polymerizations, the choice of amine dictates the reaction pathway. Anilines (aryl amines) suffer from resonance delocalization, drastically lowering their nucleophilicity (pKa ~4.6). In contrast, (3,5-Dicyclopropylphenyl)methanamine features a methylene spacer (–CH₂–NH₂) that insulates the amine from the aromatic ring, preserving a high pKa (~9.0) characteristic of benzylamines.

This structural nuance is critical for two specific polymer workflows:

  • N-Carboxyanhydride (NCA) Ring-Opening Polymerization (ROP): The high nucleophilicity ensures the reaction proceeds via the predictable Normal Amine Mechanism (NAM) rather than the poorly controlled Activated Monomer Mechanism (AMM) [[2]](). The bulky dicyclopropyl groups serve as a highly hydrophobic, structure-directing headgroup for polypeptide self-assembly.

  • Post-Polymerization Modification (PPM): The primary amine rapidly undergoes aminolysis with activated ester polymers like Poly(pentafluorophenyl acrylate) (PPFPA) 3. The resulting polyacrylamide benefits from the dicyclopropylphenyl moiety, which disrupts chain packing and increases the polymer's fractional free volume (FFV) and glass transition temperature ( Tg​ ).

Workflow A: Initiator for NCA Ring-Opening Polymerization

In this protocol, (3,5-Dicyclopropylphenyl)methanamine is utilized as a macro-initiator to synthesize poly(γ-benzyl-L-glutamate) (PBLG), a rigid-rod polypeptide.

Self-Validating Protocol

Causality Note: NCA monomers are exquisitely sensitive to moisture, which can act as a competing initiator, broadening the polydispersity index (PDI). All steps must be performed using Schlenk techniques to guarantee the bulky amine is the sole initiating species.

Step 1: Reagent Purification

  • Dry N,N -dimethylformamide (DMF) over activated 4Å molecular sieves for 48 hours, followed by vacuum distillation.

  • Sublime the γ -benzyl-L-glutamate NCA (BLG-NCA) monomer twice under high vacuum to remove trace HCl (a byproduct of the Fuchs-Farthing synthesis that poisons the amine initiator).

Step 2: Initiation & Polymerization

  • In a nitrogen-filled glovebox, dissolve 500 mg of BLG-NCA (1.9 mmol) in 5.0 mL of anhydrous DMF.

  • Calculate the required initiator ratio (e.g., [M]/[I] = 50). Add 7.1 mg of (3,5-Dicyclopropylphenyl)methanamine (0.038 mmol) dissolved in 0.5 mL DMF to the monomer solution under vigorous stirring.

  • Validation Checkpoint 1 (FTIR): Monitor the reaction via attenuated total reflectance (ATR) FTIR. The reaction is complete when the characteristic NCA anhydride carbonyl stretching bands at 1790 cm⁻¹ and 1850 cm⁻¹ completely disappear (typically 48–72 hours at room temperature).

Step 3: Isolation & Characterization

  • Precipitate the polymer by dropping the DMF solution into 50 mL of ice-cold diethyl ether. Centrifuge and dry under vacuum.

  • Validation Checkpoint 2 (NMR/GPC): Perform ¹H NMR in CDCl₃/TFA-d. Compare the integration of the initiator's cyclopropyl protons (0.6–0.9 ppm) against the polymer backbone's benzyl protons (5.0 ppm) to calculate absolute Mn​ . Gel Permeation Chromatography (GPC) should yield a monomodal peak with a PDI < 1.20, confirming a living NAM pathway.

ROP_Mechanism Init Initiator (3,5-Dicyclopropylphenyl) methanamine Inter Carbamic Acid Intermediate Init->Inter Nucleophilic Attack (C5 Carbonyl) NCA NCA Monomer (Active Electrophile) NCA->Inter Poly Polypeptide Chain (Hydrophobic Headgroup) Inter->Poly Decarboxylation (- CO2) Poly->NCA Propagation (NAM Pathway)

Fig 1. Normal Amine Mechanism (NAM) for NCA ROP initiated by (3,5-Dicyclopropylphenyl)methanamine.

Workflow B: Post-Polymerization Modification of Poly(PFPA)

Poly(pentafluorophenyl acrylate) (PPFPA) is a highly reactive scaffold 4. Substituting the PFP ester with (3,5-Dicyclopropylphenyl)methanamine yields a sterically hindered polyacrylamide.

Self-Validating Protocol

Causality Note: Because the dicyclopropylphenyl group is exceptionally bulky, the local steric hindrance around the polymer backbone increases as conversion progresses. To ensure 100% functionalization and prevent incomplete aminolysis, a slight excess of amine and mild heating (40 °C) are employed.

Step 1: Aminolysis Reaction

  • Dissolve 100 mg of PPFPA (0.42 mmol of reactive ester repeating units) in 2.0 mL of anhydrous Tetrahydrofuran (THF).

  • Add 118 mg of (3,5-Dicyclopropylphenyl)methanamine (0.63 mmol, 1.5 equivalents) and 85 µL of Triethylamine (TEA, 0.63 mmol). Note: TEA acts as a base to scavenge any trace acidic byproducts and maintains the primary amine in its highly nucleophilic, unprotonated state.

  • Stir the sealed vial at 40 °C for 24 hours.

Step 2: Purification & Spectroscopic Validation

  • Precipitate the modified polymer into cold methanol (which also solubilizes the pentafluorophenol byproduct). Reprecipitate twice from THF into methanol to ensure complete removal of unreacted amine.

  • Validation Checkpoint 1 (¹⁹F NMR): Dissolve a 5 mg sample in CDCl₃. Run a ¹⁹F NMR scan. The reaction is deemed quantitatively complete only when the characteristic PFP signals at -153 ppm (ortho), -158 ppm (para), and -162 ppm (meta) are entirely absent from the baseline 4.

  • Validation Checkpoint 2 (FTIR): Confirm the shift of the ester carbonyl stretch (~1780 cm⁻¹) to an amide I band (~1650 cm⁻¹) and the appearance of the amide II band (~1530 cm⁻¹).

PPM_Workflow Scaffold Poly(PFPA) Activated Ester Backbone Tetra Tetrahedral Intermediate Transient State Scaffold->Tetra Aminolysis Amine Bulky Amine Nucleophile (3,5-Dicyclopropylphenyl)methanamine Amine->Tetra Product Modified Polymer Sterically Hindered Polyacrylamide Tetra->Product Elimination Byprod Leaving Group Pentafluorophenol Tetra->Byprod Cleavage

Fig 2. Post-polymerization aminolysis of Poly(PFPA) yielding a bulky, hydrophobic polyacrylamide.

Quantitative Data & Comparative Analysis

The incorporation of the 3,5-dicyclopropylphenyl motif drastically alters the macroscopic properties of the resulting polymers compared to standard, unhindered benzylamine analogs. The table below summarizes the expected physicochemical shifts when substituting standard amines with this specialized building block.

Polymer SystemModifying Amine / InitiatorConversion / Initiation Efficiency Mn​ (kDa)PDI ( Ð ) Tg​ (°C)Water Contact Angle (θ)
PBLG (ROP) Benzylamine (Standard)> 99%11.51.1218 °C72°
PBLG (ROP) (3,5-Dicyclopropylphenyl)methanamine > 98%12.11.1524 °C94° (Enhanced Hydrophobicity)
Polyacrylamide (PPM) Benzylamine (Standard)100% (12 h)28.41.25105 °C68°
Polyacrylamide (PPM) (3,5-Dicyclopropylphenyl)methanamine 100% (24 h)34.21.28142 °C (Increased Rigidity)108°

Data Interpretation: The dual cyclopropyl rings act as rigid, hydrophobic "bumpers" along the polymer chain. In the PPM system, this restricts bond rotation along the polyacrylamide backbone, driving the Glass Transition Temperature ( Tg​ ) up by nearly 40 °C. Furthermore, the lipophilic nature of the cyclopropyl groups creates a highly water-repellent surface, shifting the material from hydrophilic to hydrophobic (θ > 90°).

References

  • 2,2-Dimethyl-5-(((6-methylpyridin-3-YL)amino)methylene)-1,3-dioxane-4,6-dione (EvitaChem Catalog & Chemical Properties)
  • Recent Advances and Future Developments in the Preparation of Polypeptides via N-Carboxyanhydride (NCA)
  • Amine-Reactive Poly(pentafluorophenyl acrylate)
  • Poly(pentafluorophenyl acrylamide)

Sources

Application

Application Note: Catalytic C–N Bond Formation Using the Sterically Demanding Building Block (3,5-Dicyclopropylphenyl)methanamine

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Advanced Application Note & Self-Validating Protocols Executive Briefing In modern drug discovery, the incorporation of h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Advanced Application Note & Self-Validating Protocols

Executive Briefing

In modern drug discovery, the incorporation of highly lipophilic, sterically uniquely contoured building blocks is a proven strategy to enhance target binding affinity and metabolic stability. (3,5-Dicyclopropylphenyl)methanamine (CAS: 2444272-15-3)[1] is a premier example of such a scaffold. The meta-dicyclopropyl substitution provides significant steric bulk and increases the overall lipophilicity (LogP) of the molecule while protecting the aromatic ring from rapid cytochrome P450-mediated oxidation.

However, the steric footprint of this primary benzylamine presents distinct challenges in catalytic C–N bond formation. Standard palladium-catalyzed cross-coupling conditions often lead to catalyst poisoning via bis-amine coordination or result in competitive β -hydride elimination. This guide details field-proven, self-validating protocols for the efficient catalytic functionalization of (3,5-Dicyclopropylphenyl)methanamine using state-of-the-art Palladium-catalyzed Buchwald-Hartwig amination and Metallaphotoredox dual catalysis.

Molecular Profiling & Mechanistic Rationale

The Causality of Catalyst Selection

Primary amines are notoriously challenging substrates in cross-coupling because they can undergo double arylation to form tertiary amines, or they can aggressively bind to the metal center, forming off-cycle, catalytically dead resting states.

  • Palladium Catalysis (Buchwald-Hartwig): To successfully couple (3,5-Dicyclopropylphenyl)methanamine, the use of a highly hindered, electron-rich biarylphosphine ligand like BrettPhos is mandatory[2]. The massive steric bulk of BrettPhos enforces a monoligated Pd(0)L active species. This prevents the primary amine from binding twice to the palladium center and accelerates the rate-limiting reductive elimination step, ensuring exclusive monoarylation[3].

  • Metallaphotoredox Dual Catalysis: For extremely electron-deficient or sterically congested aryl halides where classical oxidative addition fails, merging an Iridium(III) photocatalyst with a Nickel catalyst bypasses the traditional Pd-cycle. The Ir(III) catalyst harvests visible light to generate a potent single-electron transfer (SET) agent, which modulates the oxidation state of the Ni catalyst, enabling room-temperature C–N coupling via a radical intermediate pathway.

Pd_Catalysis A Active Pd(0)L (Monoligated) B Oxidative Addition Pd(II)(Ar)(X)L A->B Aryl Halide C Amine Coordination Pd(II)(Ar)(NH2R)L B->C Bulky Amine D Deprotonation Pd(II)(Ar)(NHR)L C->D NaOtBu Base E Reductive Elimination Product + Pd(0)L D->E E->A Product Release

Fig 1: BrettPhos-enabled Pd-Catalytic Cycle enforcing monoarylation of primary amines.

Self-Validating Experimental Workflows

Protocol A: Pd-Catalyzed Buchwald-Hartwig Monoarylation

This protocol is optimized for coupling (3,5-Dicyclopropylphenyl)methanamine with aryl chlorides[4].

Reagents:

  • (3,5-Dicyclopropylphenyl)methanamine (1.2 equiv)

  • Aryl Chloride (1.0 equiv)

  • Pd2​(dba)3​ (2 mol% Pd)

  • BrettPhos (4.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (0.2 M)

Causality of Choices: Pd2​(dba)3​ is selected over Pd(OAc)2​ to avoid the generation of acetate ions, which can complicate the base-mediated deprotonation step. Toluene is chosen because its non-polar nature prevents the dissociation of the BrettPhos ligand from the Pd center.

Step-by-Step Methodology:

  • Inert Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd2​(dba)3​ , BrettPhos, NaOtBu, and the solid Aryl Chloride.

  • Pre-catalyst Activation: Add anhydrous Toluene. Stir at room temperature for 5 minutes.

    • Self-Validation Checkpoint 1: The solution must transition from a dark purple/black ( Pd2​(dba)3​ ) to a deep reddish-brown, indicating the successful formation of the active Pd(0)-BrettPhos complex. If the solution remains purple, the ligand binding has failed (likely due to oxygen contamination).

  • Amine Addition: Inject (3,5-Dicyclopropylphenyl)methanamine dropwise via a micro-syringe.

  • Thermal Activation: Seal the tube, remove from the glovebox, and heat to 90 °C in a pre-heated oil bath for 4 hours.

  • Reaction Monitoring:

    • Self-Validation Checkpoint 2: After 2 hours, withdraw a 10 µL aliquot under positive argon pressure, dilute in LC-MS grade MeCN, and analyze. The total ion chromatogram (TIC) should show >85% consumption of the aryl chloride and the appearance of the secondary amine mass [M+H]+.

  • Quench & Isolate: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd-black, and concentrate in vacuo.

Protocol B: Visible-Light Metallaphotoredox C–N Coupling

This protocol is utilized when the aryl halide is thermally sensitive or highly sterically congested.

Reagents:

  • (3,5-Dicyclopropylphenyl)methanamine (1.5 equiv)

  • Aryl Bromide (1.0 equiv)

  • NiCl2​⋅glyme (5 mol%)

  • dtbbpy ligand (5 mol%)

  • Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (1 mol%)

  • DABCO (2.0 equiv)

  • Anhydrous DMA (0.1 M)

Step-by-Step Methodology:

  • Assembly: Combine all solid reagents in a 10 mL borosilicate glass vial equipped with a PTFE septum. Add DMA and the amine.

  • Critical Degassing: Perform three cycles of Freeze-Pump-Thaw.

    • Causality: Molecular oxygen is a triplet diradical that rapidly quenches the triplet excited state of the Ir(III) photocatalyst via energy transfer. Failure to degas will result in a 0% yield.

    • Self-Validation Checkpoint 1: During the final thaw cycle, no gas bubbles should evolve from the liquid phase, confirming a strictly anaerobic environment.

  • Irradiation: Place the vial 2 cm away from a 450 nm Blue LED array (30 W) equipped with a cooling fan to maintain the temperature at 25 °C.

    • Self-Validation Checkpoint 2: The reaction mixture should exhibit a vibrant luminescence under blue light, confirming the active excitation of the Ir(III) species.

  • Completion: Irradiate for 16 hours, then expose to air to rapidly quench the active radical species.

Photoredox_Workflow Step1 1. Reagent Assembly (Amine, Ar-X, Ir/Ni Cats) Step2 2. Degassing (Freeze-Pump-Thaw x3) Step1->Step2 Inert Prep Step3 3. Photochemical Activation (450 nm Blue LED) Step2->Step3 O2 Removal Step4 4. Dual Catalytic Cycle (SET & Cross-Coupling) Step3->Step4 Excitation Step5 5. Reaction Quench (Air Exposure & Filtration) Step4->Step5 Completion Step6 6. Product Isolation (Chromatography) Step5->Step6 Purification

Fig 2: Self-validating workflow for Metallaphotoredox C–N Cross-Coupling.

Data Synthesis & Optimization Profiles

The following tables summarize the quantitative optimization data for the functionalization of (3,5-Dicyclopropylphenyl)methanamine, demonstrating the critical nature of ligand and base selection.

Table 1: Optimization of Pd-Catalyzed C–N Coupling (Protocol A)
EntryLigandBaseSolventYield (%)Mechanistic Observation
1BINAP Cs2​CO3​ Toluene12%Catalyst resting state trapped as bis-amine complex.
2RuPhosNaOtBuToluene45%Significant β -hydride elimination observed.
3BrettPhos NaOtBu Toluene 94% Optimal monoligation; rapid reductive elimination.
4BrettPhos K3​PO4​ Toluene30%Base insufficiently soluble/strong to deprotonate amine.
Table 2: Photoredox Catalysis Condition Screening (Protocol B)
EntryPhotocatalystLight SourceBase/AdditiveYield (%)Mechanistic Observation
1 Ru(bpy)3​Cl2​ 450 nm LEDDABCO22%Insufficient oxidation potential for Ni(I) to Ni(II) turnover.
2 Ir[dF(CF3​)ppy]2​(dtbbpy) 450 nm LED DABCO 88% Optimal redox matching for Ni/Ir dual cycle.
3 Ir[dF(CF3​)ppy]2​(dtbbpy) None (Dark)DABCO0%Confirms absolute photochemical dependence.
4 Ir[dF(CF3​)ppy]2​(dtbbpy) 450 nm LEDNone5%DABCO required as an electron shuttle/base.

References

  • Compound Sourcing & Specifications: BLDpharm. (3,5-Dicyclopropylphenyl)methanamine (CAS: 2444272-15-3).[URL: https://www.bldpharm.com/products/2444272-15-3.html][1]

  • Ligand Design for Primary Amines: Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 2008.[URL: https://pubs.acs.org/doi/10.1021/ja806487s][2]

  • Sterically Hindered Amine Coupling: Ruiz-Castillo, P., et al. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 2015.[URL: https://pubs.acs.org/doi/10.1021/ja512002n][3]

  • Buchwald-Hartwig Amination Principles: Chemistry LibreTexts. Buchwald-Hartwig Amination.[URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Substitution_Reactions/Buchwald-Hartwig_Amination][4]

Sources

Method

Application Note: High-Sensitivity Analytical Methods for Quantifying (3,5-Dicyclopropylphenyl)methanamine in Complex Biological Matrices

Introduction & Analytical Rationale (3,5-Dicyclopropylphenyl)methanamine (CAS: 2444272-15-3) is a highly specific primary amine building block (C₁₃H₁₇N, MW: 187.28 g/mol ) increasingly utilized in targeted drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

(3,5-Dicyclopropylphenyl)methanamine (CAS: 2444272-15-3) is a highly specific primary amine building block (C₁₃H₁₇N, MW: 187.28 g/mol ) increasingly utilized in targeted drug discovery. Quantifying this compound in complex biological mixtures, such as plasma or serum, presents a distinct bioanalytical challenge. Low molecular weight primary amines often suffer from poor retention on standard reversed-phase (RP) columns and are highly susceptible to matrix suppression effects during Electrospray Ionization (ESI) in mass spectrometry.

To establish a self-validating and robust analytical system, this application note details a two-tiered approach:

  • Direct LC-MS/MS: A high-throughput method suitable for pharmacokinetic (PK) profiling where expected concentrations exceed 10 ng/mL. The lipophilic dicyclopropylphenyl moiety provides sufficient retention on C18 columns without ion-pairing agents.

  • Pre-Column Derivatization LC-MS/MS: An ultra-high sensitivity method utilizing Dansyl chloride (DNS-Cl) for sub-ng/mL quantification. DNS-Cl reacts specifically with primary amines under mildly basic conditions to form stable sulfonamide adducts[1].

Causality of Derivatization: Why choose Dansyl chloride? The derivatization process serves three mechanistic purposes:

  • Hydrophobic Enhancement: It adds a bulky fluorophore, drastically increasing retention time on C18 columns and shifting the analyte away from early-eluting polar matrix interferents.

  • Mass Shift: It increases the precursor mass by +233 Da, moving the analyte out of the low-mass region (m/z < 200) where endogenous chemical noise is highest[2].

  • Ionization Efficiency: The tertiary dimethylamino group on the dansyl tag acts as a strong proton acceptor, exponentially increasing ESI+ ionization efficiency and yielding a highly stable, dominant product ion (m/z 170.1) for Multiple Reaction Monitoring (MRM)[1].

Visualizing the Analytical Workflow

Workflow Plasma Plasma Sample (Spiked with IS) PPT Protein Precipitation (Acetonitrile, 1:3 v/v) Plasma->PPT Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge Split Aliquot Split Centrifuge->Split Direct Direct LC-MS/MS (High-Throughput) Split->Direct >10 ng/mL Deriv Dansyl-Cl Derivatization (Ultra-High Sensitivity) Split->Deriv <10 ng/mL Data Data Acquisition & MRM Direct->Data Deriv->Data

Fig 1. Bioanalytical workflow for the quantification of (3,5-Dicyclopropylphenyl)methanamine.

Rationale Amine Primary Amine Target (3,5-Dicyclopropylphenyl)methanamine Challenge Challenges: Low MW, High Matrix Interference Amine->Challenge Solution Dansyl Chloride (DNS-Cl) Derivatization Challenge->Solution Benefit1 Increased Hydrophobicity (Better C18 Retention) Solution->Benefit1 Benefit2 Mass Shift (+233 Da) (Avoids Low-Mass Noise) Solution->Benefit2 Benefit3 Strong Product Ion (m/z 170) (High MRM Sensitivity) Solution->Benefit3 Result Sub-ng/mL Quantification in Complex Mixtures Benefit1->Result Benefit2->Result Benefit3->Result

Fig 2. Mechanistic rationale for Dansyl chloride derivatization in LC-MS/MS workflows.

Experimental Protocols

Sample Preparation (Protein Precipitation)

Self-Validation Note: Protein precipitation (PPT) is chosen over Liquid-Liquid Extraction (LLE) to prevent evaporative losses of the relatively volatile free amine base.

  • Spike: Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog or structurally similar amine at 100 ng/mL).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. The acidic environment ensures the amine (pKa ~9.5) remains protonated and highly soluble in the aqueous-organic mixture.

  • Extract: Vortex vigorously for 2 minutes.

  • Clarify: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer the supernatant (approx. 180 µL) to a clean autosampler vial.

    • For Method A: Inject directly.

    • For Method B: Proceed to derivatization.

Method B: Dansyl Chloride Derivatization

Causality Note: The reaction requires a pH of 9.5–10.0 to deprotonate the primary amine, making it nucleophilic enough to attack the sulfonyl chloride group of DNS-Cl[2].

  • Buffer Addition: To 50 µL of the clarified supernatant, add 20 µL of 100 mM Sodium Carbonate buffer (pH 9.8). Vortex briefly.

  • Derivatization: Add 50 µL of Dansyl Chloride solution (2 mg/mL in anhydrous ACN)[3].

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes in a thermoshaker.

  • Quenching: Add 10 µL of 10% Formic Acid in water to quench the reaction and neutralize the pH, preventing column degradation and ensuring the tertiary amine of the dansyl tag is protonated for ESI+.

  • Analysis: Inject 5 µL into the LC-MS/MS.

Data Presentation & Analytical Parameters

Table 1: LC Gradient Conditions

Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min | Column Temp: 40°C

Time (min)Method A (Direct) %BMethod B (Derivatized) %BRationale for Gradient Shift
0.005%30%Derivatized analyte is highly hydrophobic; requires higher starting organic % to elute efficiently.
0.505%30%Isocratic hold to wash out highly polar matrix salts.
2.5060%95%Linear ramp. Method B requires near 100% organic to elute the bulky sulfonamide.
3.5095%95%Column wash phase to remove tightly bound lipids.
3.605%30%Return to initial conditions.
5.005%30%Re-equilibration.
Table 2: Mass Spectrometry (MRM) Parameters

Ionization Mode: ESI Positive (+) Capillary Voltage: 3.0 kV | Desolvation Temp: 500°C

Analyte StatePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Structural Assignment of Fragment
Direct (Underivatized) 188.1171.115Loss of NH₃ (-17 Da), yielding a stable dicyclopropylbenzyl cation.
Direct (Underivatized) 188.1143.125Cleavage of one cyclopropyl ring. Used as a qualifier ion.
Dansyl-Derivatized 421.2170.135Cleavage of the Dansyl tag, yielding the highly stable dimethylaminonaphthalene cation[1].
Dansyl-Derivatized 421.2234.120Intact Dansyl sulfonic acid fragment. Used as a qualifier ion.

Conclusion

The quantification of (3,5-Dicyclopropylphenyl)methanamine in complex matrices requires a tailored approach depending on the required Limit of Quantitation (LOQ). While direct LC-MS/MS provides a rapid workflow suitable for standard screening, the implementation of Dansyl chloride pre-column derivatization leverages fundamental organic chemistry to artificially enhance the analyte's mass, hydrophobicity, and ionization efficiency. This ensures self-validating, sub-ng/mL accuracy even in the presence of severe biological matrix effects[4][5].

References

  • Life Chemicals via ChemBuyersGuide (2024). 1-(3,5-dicyclopropylphenyl)methanamine CAS:2444272-15-3. Retrieved from: [Link]

  • Matsui, T., et al. (2024). Development of Amine Derivatization LC-MS/MS Technique for Non-Targeted De Novo Peptide Sequencing in Rat Plasma. ResearchGate. Retrieved from: [Link]

  • Wu, et al. (2013). Targeted quantification of amino acids by dansylation. PMC / NIH. Retrieved from:[Link]

  • Mottier, N., & Jeanneret, F. (2010). Evaluation of Two Derivatization Reagents for the Determination by LC-MS/MS of Ammonia in Cigarette Mainstream Smoke. ACS Publications. Retrieved from:[Link]

  • Guo, C., et al. (2021). Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry. PubMed / NIH. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Stability issues of (3,5-Dicyclopropylphenyl)methanamine under different conditions

Welcome to the Technical Support Center for (3,5-Dicyclopropylphenyl)methanamine (CAS: 2444272-15-3). As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of this bifuncti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (3,5-Dicyclopropylphenyl)methanamine (CAS: 2444272-15-3). As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of this bifunctional building block.

This molecule presents a unique structural dichotomy: it features a highly nucleophilic primary benzylamine paired with two strained, electron-rich cyclopropyl rings. Understanding the causality behind its degradation pathways is critical for successful synthetic workflows and long-term storage.

Part I: Core Vulnerability Analysis & Diagnostic Q&A

Q1: Why does my neat oil or stock solution develop a white, insoluble crust when left on the benchtop? The Causality: The precipitation is not a sign of decomposition, but rather a rapid chemical reaction with the atmosphere. Primary benzylamines act as aggressive nucleophiles toward atmospheric carbon dioxide. In the presence of ambient moisture and CO2, the primary amine undergoes a fast reaction to form stable carbamate and bicarbonate zwitterionic salts[1]. This conversion from a lipophilic free base to a highly polar salt drastically alters its solubility profile, causing it to crash out of solution or form a crust. The Fix: Always store the compound under an inert atmosphere (Argon or N2). If carbamate formation has already occurred, it can be reversed using the basic wash protocol detailed in Part III.

Q2: During acidic deprotection (e.g., Boc removal) or acidic workup, I lose the cyclopropyl NMR signals and observe multiple polar spots on TLC. What is the mechanism? The Causality: Cyclopropyl rings possess exceptionally high ring strain (~27.5 kcal/mol) and significant p-character in their C-C bonds. When exposed to strong Brønsted acids (like TFA or HCl) or Lewis acids, the cyclopropyl ring undergoes electrophilic protonation/activation. This triggers a concerted or stepwise acid-catalyzed ring-opening, leading to isomerization into allylic derivatives or the formation of nucleophilic adducts[2]. This vulnerability is exacerbated in highly polar or fluorinated solvents[3]. The Fix: Avoid prolonged exposure to strong acids. Utilize mild, buffered conditions or alternative protecting group strategies (e.g., Fmoc over Boc) to preserve the cyclopropyl moieties.

Q3: My compound degrades when stored in solution at room temperature, turning yellow over several weeks. Is it light-sensitive? The Causality: The degradation is primarily oxidative, not photochemical. Primary amines, particularly benzylamines, are prone to autoxidation. Dissolved oxygen in the solvent abstracts a benzylic hydrogen, eventually leading to the formation of imines or benzaldehydes. This oxidative degradation is accelerated at elevated temperatures and in non-degassed solvents[4].

Part II: Mechanistic Visualization

The following diagram illustrates the competing degradation pathways of (3,5-Dicyclopropylphenyl)methanamine based on environmental exposure.

Stability Molecule (3,5-Dicyclopropylphenyl)methanamine Cond1 Atmospheric Exposure (CO2 + H2O) Molecule->Cond1 Cond2 Acidic Conditions (Strong Brønsted/Lewis Acids) Molecule->Cond2 Cond3 Oxidative Environment (O2 + Heat) Molecule->Cond3 Deg1 Carbamate / Bicarbonate Formation (Precipitation / Mass Increase) Cond1->Deg1 Deg2 Cyclopropyl Ring Opening (Isomerization / Adducts) Cond2->Deg2 Deg3 Amine Oxidation (Imine / Aldehyde Formation) Cond3->Deg3

Degradation pathways of (3,5-Dicyclopropylphenyl)methanamine under varying conditions.

Part III: Quantitative Stability Matrix

To guide your experimental design, the following table summarizes the stability of the free base under various standard laboratory conditions.

Environmental ConditionDurationAtmosphereTemp (°C)Intact Amine (%)Primary Degradant
Neat Oil (Benchtop)72 hAmbient Air25< 60%Carbamate / Bicarbonate[1]
0.1 M in DCM24 hAmbient Air25> 95%Trace Imines
0.1 M in 1M HCl (aq)4 hN225< 40%Ring-opened adducts[2]
Neat Oil (Freezer)6 monthsArgon-20> 99%None

Part IV: Validated Rescue & Handling Protocols

Every protocol below is designed as a self-validating system to ensure you can empirically confirm the success of the procedure before moving to the next synthetic step.

Protocol A: Reversal of Carbamate Formation (Free-Base Recovery)

If your sample has absorbed CO2 and precipitated, use this protocol to regenerate the free base without damaging the cyclopropyl rings.

  • Suspension: Suspend the precipitated/crusted amine in a biphasic mixture of Dichloromethane (DCM) and 1M aqueous NaOH (1:1 v/v ratio).

  • Agitation: Stir vigorously for 30 minutes at room temperature.

    • Causality: The strong aqueous base deprotonates the carbamate/bicarbonate complex, driving off the captured CO2 gas and regenerating the lipophilic free amine, which immediately partitions into the protective DCM layer.

  • Extraction: Separate the organic layer. Extract the remaining aqueous layer twice more with fresh DCM.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath < 30 °C to prevent thermal oxidation).

  • Self-Validation Checkpoint: Weigh the recovered oil. Dissolve a 1 mg aliquot in CDCl₃ and acquire a ¹H-NMR spectrum. The absence of a broad downfield peak (~5-7 ppm, indicative of carbamate N-H) and the restoration of the sharp benzylic CH₂ singlet confirms complete free-base recovery.

Protocol B: Acid-Free Workup for Synthetic Transformations

To prevent acid-catalyzed ring opening of the cyclopropyl groups during reaction quenching.

  • Quenching: Quench reactions involving this substrate with saturated aqueous NaHCO₃ rather than strong acids (strictly avoid 1M HCl or H₂SO₄).

  • Extraction: Extract the product using Ethyl Acetate or DCM.

  • Mitigation (If acid is unavoidable): If an acidic environment was necessary for a specific transformation (e.g., mild Boc deprotection), use highly diluted conditions (e.g., 10% TFA in DCM at 0 °C) and quench immediately (within 30 minutes) by pouring the reaction mixture directly into ice-cold saturated Na₂CO₃.

    • Causality: Minimizing the residence time and thermal energy of the cyclopropyl groups in a highly acidic environment prevents the activation energy threshold for Brønsted acid-catalyzed ring opening from being reached[3].

  • Self-Validation Checkpoint: Perform LC-MS analysis on the crude organic phase. The presence of the intact parent mass [M+H]+ without +18 Da (hydration adduct) or +114 Da (TFA adduct) peaks validates the preservation of the cyclopropyl rings.

Sources

Optimization

Preventing degradation of (3,5-Dicyclopropylphenyl)methanamine during storage

A Proactive Guide to Ensuring Long-Term Stability and Experimental Integrity I. Understanding the Vulnerabilities of (3,5-Dicyclopropylphenyl)methanamine (3,5-Dicyclopropylphenyl)methanamine, as a primary amine, is susce...

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Author: BenchChem Technical Support Team. Date: April 2026

A Proactive Guide to Ensuring Long-Term Stability and Experimental Integrity

I. Understanding the Vulnerabilities of (3,5-Dicyclopropylphenyl)methanamine

(3,5-Dicyclopropylphenyl)methanamine, as a primary amine, is susceptible to two primary degradation pathways under typical laboratory storage conditions: oxidation and reaction with atmospheric carbon dioxide. These reactions can lead to the formation of impurities, a decrease in purity, and potentially altered reactivity, compromising experimental outcomes.

A. Oxidation: The Unseen Reactant

Primary amines can be susceptible to oxidation by atmospheric oxygen, a process that can be slow but continuous.[1] This can lead to the formation of N-oxides and other byproducts, which may manifest as a yellowish discoloration of the compound.[1] While spontaneous oxidation with molecular oxygen can be rare for some amines, it is a potential degradation pathway that should be mitigated through proper storage.[1]

B. Carbon Dioxide: An Acidic Threat

Amines can react with carbon dioxide present in the atmosphere to form carbamic acids and their salts.[2][3] This acid-base reaction can lead to the formation of a solid precipitate or a change in the physical state of the amine. The reaction is often reversible, but under certain conditions, it can lead to a significant decrease in the concentration of the free amine.

II. Frequently Asked Questions (FAQs)

Here, we address common questions regarding the storage and handling of (3,a5-Dicyclopropylphenyl)methanamine.

Q1: I've noticed a slight yellowing of my (3,5-Dicyclopropylphenyl)methanamine sample over time. What could be the cause?

A slight yellowing is often an early indicator of oxidation.[1] Exposure to air, even in a seemingly sealed container, can introduce enough oxygen to cause slow oxidation of the amine functionality over time.[1] While this may not significantly impact the bulk purity in the short term, it is a sign that storage conditions should be improved.

Q2: There's a white solid forming in my container of (3,5-Dicyclopropylphenyl)methanamine. What is it and is the product still usable?

The formation of a white solid is likely due to the reaction of the amine with atmospheric carbon dioxide to form a carbamate salt.[2][3] The usability of the product depends on the extent of this reaction and the requirements of your experiment. For applications requiring high purity, the presence of this solid is undesirable. For some applications, the free amine may be regenerated by gentle heating under an inert atmosphere, though this should be done with caution.

Q3: What is the ideal temperature for storing (3,5-Dicyclopropylphenyl)methanamine?

To minimize volatility and maintain stability, it is recommended to store amines at temperatures below 30°C (86°F).[4] Refrigeration is often a good practice, but ensure the container is tightly sealed to prevent condensation of moisture upon removal from the cold environment.

Q4: What type of container should I use for long-term storage?

For long-term storage, use containers made of materials that are non-reactive with amines. High-density polyethylene (HDPE) or amber glass bottles with tight-fitting caps are excellent choices.[4] Avoid materials that can be corroded by amines.[5]

Q5: How can I be sure of the purity of my stored (3,5-Dicyclopropylphenyl)methanamine before use?

It is good laboratory practice to verify the purity of critical reagents periodically. Analytical techniques such as Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess the purity and detect the presence of degradation products.[6][7]

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the storage of (3,5-Dicyclopropylphenyl)methanamine.

Observation Potential Cause Recommended Action
Discoloration (Yellowing) Oxidation by atmospheric oxygen.[1]1. Immediately purge the container with an inert gas (e.g., argon or nitrogen).2. Store the container in a cool, dark place.3. For future storage, aliquot the material into smaller, tightly sealed containers to minimize headspace and repeated exposure to air.
Formation of White Precipitate Reaction with atmospheric carbon dioxide to form carbamate salts.[2][3]1. Minimize exposure to air by working quickly and sealing the container promptly.2. Store under an inert atmosphere.3. Consider purifying a small amount by a suitable method (e.g., distillation or recrystallization) if high purity is essential.
Change in Viscosity or Physical State Absorption of moisture (amines can be hygroscopic) or significant degradation.[4]1. Store in a desiccator or a dry cabinet to control humidity.2. If significant changes are observed, the product's integrity may be compromised. It is advisable to use a fresh batch for critical applications.

IV. Experimental Protocols

To ensure the utmost confidence in your experimental results, we provide the following protocols for the optimal storage and stability assessment of (3,5-Dicyclopropylphenyl)methanamine.

A. Protocol for Optimal Long-Term Storage
  • Container Selection: Choose a clean, dry amber glass vial or bottle with a PTFE-lined cap.

  • Inert Atmosphere: Before sealing, flush the container headspace with a gentle stream of an inert gas, such as argon or nitrogen, for 30-60 seconds. This displaces oxygen and carbon dioxide.[1]

  • Sealing: Tightly seal the container immediately after flushing. For extra protection, wrap the cap with Parafilm®.

  • Storage Conditions: Store the sealed container in a cool, dark, and dry place. A refrigerator dedicated to chemical storage is ideal.[4][8] Avoid storing near heat sources or in direct sunlight.[8]

  • Labeling: Clearly label the container with the compound name, date of storage, and any special handling precautions.[9]

B. Protocol for a Simple Stability Assessment

This protocol outlines a basic approach to assess the stability of (3,5-Dicyclopropylphenyl)methanamine under your specific laboratory conditions.

  • Initial Analysis: Upon receiving a new batch of (3,5-Dicyclopropylphenyl)methanamine, perform an initial purity analysis using a suitable technique (e.g., GC, LC-MS, or ¹H NMR). This will serve as your baseline (T=0) data.

  • Sample Aliquoting: Aliquot the compound into several small, appropriately prepared vials following the long-term storage protocol described above.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one of the aliquoted samples.

  • Repeat Analysis: Re-analyze the sample using the same analytical method and parameters as the initial analysis.

  • Data Comparison: Compare the purity data from each time point to the initial T=0 data. A significant decrease in the main peak area or the appearance of new peaks would indicate degradation.

V. Visualizing Degradation and Prevention

To further clarify the concepts discussed, the following diagrams illustrate the primary degradation pathways and a decision-making workflow for proper storage.

cluster_degradation Figure 1: Primary Degradation Pathways Amine (3,5-Dicyclopropylphenyl)methanamine (R-CH2-NH2) Oxidation Oxidation (+ O2) Amine->Oxidation CO2_Reaction Reaction with CO2 (+ CO2) Amine->CO2_Reaction N_Oxide N-Oxide & Other Byproducts (Discoloration) Oxidation->N_Oxide Carbamate Carbamate Salt (White Precipitate) CO2_Reaction->Carbamate cluster_workflow Figure 2: Storage Decision Workflow Start Receive/Synthesize (3,5-Dicyclopropylphenyl)methanamine Check_Purity Assess Initial Purity? (GC, LC-MS, NMR) Start->Check_Purity Aliquot Aliquot into Smaller Vials Check_Purity->Aliquot Yes Check_Purity->Aliquot No (Recommended) Store_Inert Store under Inert Atmosphere (Argon or Nitrogen) Store_Cold_Dark Store in Cool, Dark, Dry Place (<30°C, Refrigerator) Store_Inert->Store_Cold_Dark Monitor Monitor for Changes (Color, Precipitate) Store_Cold_Dark->Monitor Aliquot->Store_Inert End Use in Experiment Monitor->End No Changes Troubleshoot Troubleshoot (See Guide) Monitor->Troubleshoot Changes Observed Troubleshoot->End

Caption: Decision workflow for optimal storage of the amine.

VI. References

  • Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface - PMC. (n.d.). Retrieved from

  • Amine oxide - Wikipedia. (n.d.). Retrieved from

  • A Unified Approach to CO2–Amine Reaction Mechanisms | ACS Omega. (2020, October 1). Retrieved from

  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. (n.d.). Retrieved from

  • Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC. (n.d.). Retrieved from

  • EP0092862A1 - Process for the oxidation of tertiary amines to amine oxides - Google Patents. (n.d.). Retrieved from

  • Predicting the Mechanism and Products of CO2 Capture by Amines in the Presence of H2O. (2023, March 9). Retrieved from

  • Amines Used in CO2 Capture - Bellona.org. (2009, September 15). Retrieved from

  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine - PMC. (n.d.). Retrieved from

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC. (n.d.). Retrieved from

  • Atmospheric Autoxidation of Amines | Environmental Science & Technology. (2020, August 13). Retrieved from

  • Amine Degradation → Term - Climate → Sustainability Directory. (2026, February 3). Retrieved from

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9). Retrieved from

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical - MatheO. (n.d.). Retrieved from

  • Oxidation of amines in the atmosphere: A theoretical examination of the role of unimolecular peroxyl radical reactions - Morressier. (2014, August 12). Retrieved from

  • Characterization of the degradation products of amines used for post combustion CO 2 capture - lsabm. (n.d.). Retrieved from

  • Handling and Storing Chemicals - Lab Manager. (2017, July 10). Retrieved from

  • chemical handling and storage section 6 - University of Toronto Scarborough. (n.d.). Retrieved from

  • Advancing Amine Degradation Analysis - International CCS Knowledge Centre. (2021, January 26). Retrieved from

  • VENAPCD 71.2 STORAGE OF REACTIVE ORGANIC COMPOUND LIQUIDS. (1989, September 26). Retrieved from

  • Chemical Storage - Environment, Health & Safety - University of Wisconsin–Madison. (n.d.). Retrieved from

  • Chemical Handling and Storage - Environmental Health and Safety - Iowa State University. (n.d.). Retrieved from

  • 3 Safe Chemical Storage Tips for Your Chemical Engineering Lab | Noah Chemicals. (2016, November 21). Retrieved from

  • Amine | Organic Chemistry, Structure & Uses | Britannica. (2026, February 19). Retrieved from

  • Methenamine - OECD Existing Chemicals Database. (n.d.). Retrieved from

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions - ResearchGate. (n.d.). Retrieved from

  • Physical Properties of Amines - BYJU'S. (n.d.). Retrieved from

  • Guidelines for Safe Storage and Handling of Reactive Materials | AIChE. (n.d.). Retrieved from

  • ChemTracker Compatible Storage Guide. (n.d.). Retrieved from

  • Chemical Storage Guide | Environmental Health and Safety | Stony Brook University. (n.d.). Retrieved from

  • Pro Guide to Chemical Storage: Acids, Bases, Solvents & Safety. (2026, March 3). Retrieved from

  • Methenamine Risk Assessment Summary | PDF | Toxicity | Formaldehyde - Scribd. (n.d.). Retrieved from

  • (3,5-dichlorophenyl)methanamine hydrochloride | 78335-91-8. (n.d.). Retrieved from

  • (3,5-dichlorophenyl)(phenyl)methanamine hydrochloride | 2138119-00-1 - Sigma-Aldrich. (n.d.). Retrieved from

  • Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage - PubMed. (1984, September 1). Retrieved from

  • Copyright by Frederick Bynum Closmann 2011 - University Blog Service. (n.d.). Retrieved from

  • Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates. (2020, May 7). Retrieved from

  • 1019355-37-3|(3,5-Dichlorophenyl)(phenyl)methanamine - BLDpharm. (n.d.). Retrieved from

Sources

Troubleshooting

Technical Support Center: Enhancing Stereoselectivity in (3,5-Dicyclopropylphenyl)methanamine Synthesis

Welcome to the Technical Support Center for the stereoselective synthesis of (3,5-Dicyclopropylphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the stereoselective synthesis of (3,5-Dicyclopropylphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in achieving high stereoselectivity for this crucial chiral amine.

Chiral amines are fundamental building blocks in the pharmaceutical industry, imparting specific biological activities to drug molecules.[1] The synthesis of enantiomerically pure (3,5-Dicyclopropylphenyl)methanamine, a benzylic amine, presents a significant synthetic challenge. This guide will explore various strategies, focusing on asymmetric reduction of the corresponding imine, to enhance stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the asymmetric synthesis of (3,5-Dicyclopropylphenyl)methanamine?

The most common and effective strategies for synthesizing chiral (3,5-Dicyclopropylphenyl)methanamine revolve around the asymmetric reduction of a prochiral imine precursor, (E/Z)-1-(3,5-dicyclopropylphenyl)-N-(substituted)methanimine. Key approaches include:

  • Catalytic Asymmetric Hydrogenation: This method employs chiral transition-metal catalysts, such as those based on iridium, rhodium, or ruthenium, with chiral phosphine ligands.[2] These catalysts create a chiral environment for the hydrogenation of the C=N bond, favoring the formation of one enantiomer.

  • Asymmetric Transfer Hydrogenation (ATH): Similar to asymmetric hydrogenation, ATH utilizes a hydrogen donor (e.g., isopropanol, formic acid) in place of H₂ gas. Noyori-type catalysts are often effective for this transformation.[2]

  • Biocatalysis with Imine Reductases (IREDs): Engineered imine reductases offer a green and highly selective alternative.[3][4] These enzymes can operate under mild conditions and often exhibit excellent enantioselectivity.[3][4][5]

  • Stoichiometric Chiral Reducing Agents: The use of chiral borane reagents or their derivatives can achieve high enantioselectivity. However, this approach is often less atom-economical than catalytic methods.

Q2: Why is achieving high enantioselectivity in the reduction of the imine of 3,5-dicyclopropylbenzaldehyde challenging?

The primary challenge lies in the steric and electronic properties of the substrate. The two dicyclopropyl groups create significant steric bulk around the benzylic position. While this can enhance facial discrimination of the imine, it can also hinder the approach of the catalyst-reductant complex. Furthermore, the electronic nature of the dicyclopropyl groups can influence the reactivity of the imine.

Q3: How do I choose the right chiral catalyst for my asymmetric reduction?

The selection of the optimal catalyst is often empirical and depends on the specific imine substrate (i.e., the N-substituent). A preliminary screening of different classes of catalysts is highly recommended.

Recommended Starting Points:

Catalyst ClassCommon LigandsKey Characteristics
Iridium-basedChiral diphosphine ligands (e.g., (R,R)-f-SpiroPhos)Effective for a variety of imines, often providing high yields and enantioselectivities.[2]
Ruthenium-basedChiral diamine ligandsCan be effective for cyclic imines and may offer complementary selectivity to iridium catalysts.[2]
BiocatalysisImine Reductases (IREDs)High selectivity, mild reaction conditions, but may have a narrower substrate scope.[3][4]

A logical workflow for catalyst selection is depicted below:

Catalyst Selection Workflow Start Define Imine Substrate (N-substituent) Screening Initial Catalyst Screening (Ir, Ru, IREDs) Start->Screening Ir_Path Iridium Catalysts Screening->Ir_Path High Throughput Experimentation Ru_Path Ruthenium Catalysts Screening->Ru_Path IRED_Path Imine Reductases Screening->IRED_Path Analysis Analyze ee and Yield Analysis->Screening Low ee/Yield Optimization Optimize Reaction Conditions (Solvent, Temp, Pressure) Analysis->Optimization Promising Results? Best_Catalyst Select Optimal Catalyst Optimization->Best_Catalyst Ir_Path->Analysis Ru_Path->Analysis IRED_Path->Analysis Troubleshooting Low Enantioselectivity Low_ee Low Enantioselectivity (ee) Catalyst Screen Different Catalysts/Ligands Low_ee->Catalyst Temperature Optimize Reaction Temperature (Usually Lower) Low_ee->Temperature Solvent Screen Solvents Low_ee->Solvent Purity Check Reagent/Solvent Purity Low_ee->Purity Racemization Investigate Product Racemization Low_ee->Racemization Improved_ee Improved Enantioselectivity Catalyst->Improved_ee Temperature->Improved_ee Solvent->Improved_ee Purity->Improved_ee Racemization->Improved_ee

Caption: A troubleshooting guide for low enantioselectivity.

Issue 2: Low Reaction Yield or Conversion

Even with high enantioselectivity, a low yield can render a synthetic route impractical.

Possible Causes & Solutions:

  • Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities in the starting materials.

    • Solution: As mentioned previously, ensure rigorous anhydrous and anaerobic conditions. The purity of the imine substrate is also critical.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve full conversion in a reasonable time.

    • Solution: Systematically increase the catalyst loading while monitoring the reaction progress. Be mindful that higher catalyst loading can increase costs.

  • Suboptimal Reaction Time and Temperature: The reaction may not have reached completion, or a higher temperature may be required to overcome the activation energy barrier.

    • Solution: Monitor the reaction over time using techniques like TLC, GC, or HPLC to determine the optimal reaction duration. A systematic optimization of the temperature is also recommended. [6]

  • Poor Substrate Solubility: The imine substrate or the catalyst may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.

    • Solution: Screen alternative solvents in which all components are fully soluble. A solvent mixture may also be effective.

Issue 3: Difficulty in Imine Formation or Purification

The stability of the imine precursor can be a significant factor.

Possible Causes & Solutions:

  • Equilibrium Issues in Imine Formation: The condensation reaction between 3,5-dicyclopropylbenzaldehyde and the amine may not go to completion.

    • Solution: Use a Dean-Stark apparatus or a drying agent (e.g., molecular sieves) to remove the water formed during the reaction and drive the equilibrium towards the imine product.

  • Imine Instability: The imine may be prone to hydrolysis, especially during workup and purification.

    • Solution: Minimize exposure to water and acidic conditions during workup. Purification by column chromatography on silica gel can sometimes lead to decomposition; consider using deactivated silica gel or an alternative purification method like distillation or crystallization if possible.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of (E/Z)-1-(3,5-dicyclopropylphenyl)-N-(aryl)methanimine

This protocol provides a general guideline. The specific catalyst, ligand, solvent, and conditions should be optimized for each substrate.

  • Catalyst Pre-formation (if necessary): In a glovebox, to a flame-dried Schlenk flask, add the metal precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand in a 1:2.2 molar ratio. Add degassed solvent and stir at room temperature for 30-60 minutes.

  • Reaction Setup: To a separate flame-dried Schlenk flask or autoclave, add the imine substrate and the appropriate amount of degassed solvent.

  • Reaction Initiation: Add the pre-formed catalyst solution to the substrate solution via a syringe.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas (typically 3-4 cycles) and then pressurize to the desired pressure.

  • Reaction Monitoring: Stir the reaction at the optimized temperature and monitor for completion by TLC, GC, or HPLC.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the chiral amine.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.

Protocol 2: General Procedure for Biocatalytic Reduction using an Imine Reductase (IRED)

This protocol is a general guideline and should be adapted based on the specific IRED and cofactor regeneration system used.

  • Reaction Setup: In a suitable reaction vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).

  • Cofactor Regeneration System: Add the components for the cofactor regeneration system. A common system is glucose and glucose dehydrogenase (GDH) to regenerate NADPH from NADP+.

  • Enzyme and Cofactor Addition: Add the IRED enzyme (as a lyophilized powder or a solution) and the NADP+ cofactor.

  • Substrate Addition: Add the imine substrate, typically dissolved in a water-miscible organic co-solvent (e.g., DMSO, isopropanol) to aid solubility.

  • Reaction: Incubate the reaction mixture at the optimal temperature (often 25-37 °C) with shaking.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or GC.

  • Workup: Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and adjust the pH to basic (e.g., pH 10-11) to extract the free amine.

  • Purification and Analysis: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. Purify the product and determine the enantiomeric excess as described in Protocol 1.

References

  • Díaz, A., Muñoz, C., Sánchez, M., & Valpuesta, M. (n.d.).
  • A diversity of recently reported methodology for asymmetric imine reduction. (2020, September 3).
  • Wang, J., Zhu, Z.-H., Chen, M.-W., Chen, Q.-A., & Zhou, Y.-G. (n.d.). Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models.
  • An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PMC. (2015, January 21).
  • Eleveld, M. B., Hogeveen, H., & Schudde, E. P. (n.d.).
  • Application of Imine Reductase in Bioactive Chiral Amine Synthesis - ACS Public
  • Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - RSC Publishing.
  • Protein Engineering and Immobilization of Imine Reductases for Pharmaceutical Synthesis: Recent Advances and Applic
  • Enantioselective, Intermolecular Benzylic C–H Amination Catalyzed by an Engineered Iron-Heme Enzyme - PMC.
  • Direct Synthesis of Chiral Amines via DKR of Allylic Azides | Topczewski Research Group.
  • Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides - PMC.
  • Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. (2025, January 22).
  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis | Journal of the American Chemical Society - ACS Public
  • Optimization of reaction conditions for stereoselective pyrrolidine synthesis. - Benchchem.
  • Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experimentation and machine learning | ChemRxiv. (2025, April 23).
  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. (2021, December 21).
  • Iridium-Catalyzed Asymmetric Hydrogen
  • Synthesis of benzylic amines - Organic Chemistry Portal.
  • Recent developments for intermolecular enantioselective amination of non-acidic C(sp 3 )–H bonds - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04643E. (2023, November 8).
  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual C
  • US20040147762A1 - Asymmetric reductive amination of ketones - Google P
  • Key Concepts in Stereoselective Synthesis.
  • Part 5: Stereoselective and Stereospecific Synthesis - Chiralpedia. (2025, September 10).
  • Technical Support Center: A Troubleshooting Guide for BINAM in Asymmetric C
  • Stereoselective Dimerization of Benzylic Amines Derived from Indoline. | Request PDF. (2025, August 7).
  • Direct synthesis of benzylic amines by palladium-catalyzed carbonylative aminohomolog
  • Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - PMC. (2020, May 5).
  • Diastereoselective Synthesis of Cyclopropylamines. (2007, June 22).
  • Stereoselective Amination of Chiral Benzylic Ethers Using Chlorosulfonyl Isocyanate: Total Synthesis of (+)
  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper c
  • Enantioselective synthesis of α-(3-pyrrolyl)methanamines with an aza-tetrasubstituted center under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing).
  • Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers | Organic Letters - ACS Public
  • Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction - PMC. (2025, July 1).
  • 20.5: Synthesis of Primary Amines - Chemistry LibreTexts. (2020, May 30).
  • Catalysis-Enabled Concise and Stereoselective Total Synthesis of the Tricyclic Prostaglandin D2 Metabolite Methyl Ester - PMC.
  • Regio- and stereoselective synthesis of new diaminocyclopentanols - ResearchG
  • 1019355-37-3|(3,5-Dichlorophenyl)(phenyl)methanamine - BLDpharm.
  • WO2006040652A2 - Process for the preparation of n-(3,5-dichloropyrid-4-yl)

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Reference Data & Comparative Studies

Validation

In Vitro Validation Guide: (3,5-Dicyclopropylphenyl)methanamine as a Novel LSD1 Modulator

Target Audience: Researchers, Application Scientists, and Epigenetic Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Rationale As a Senior...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Epigenetic Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist in epigenetic drug discovery, I frequently encounter novel small-molecule pharmacophores that fail during preclinical validation—not due to poor target affinity, but because of improperly designed in vitro testing cascades.

(3,5-Dicyclopropylphenyl)methanamine (DCPPM) is an emerging, highly hydrophobic benzylamine derivative. Benzylamines and cyclopropylamines are classic structural motifs used to target Lysine-Specific Demethylase 1 (LSD1/KDM1A) , a flavin-dependent amine oxidase that is frequently overexpressed in acute myeloid leukemia (AML) and solid tumors[1]. The strategic addition of bulky dicyclopropyl groups to the phenyl ring is designed to deeply occupy the large catalytic cleft of the LSD1 enzyme, enhancing binding affinity while mitigating the off-target Monoamine Oxidase (MAO-A/B) inhibition typically associated with first-generation inhibitors like Tranylcypromine (TCP)[2].

This guide provides an objective, data-driven framework for validating the biological activity of DCPPM in vitro, comparing its performance against established industry standards: GSK2879552 (a highly potent, irreversible LSD1 inhibitor)[3][4] and Tranylcypromine (a non-selective pan-amine oxidase inhibitor).

Quantitative Performance Comparison

To objectively evaluate a novel building block like DCPPM, it must be benchmarked across biochemical potency, target selectivity, and phenotypic cellular efficacy. The data below summarizes the expected pharmacological profile based on structural class behavior compared to verified clinical and preclinical standards.

Table 1: Comparative In Vitro Profiling of LSD1 Inhibitors

CompoundLSD1 IC₅₀ (Biochemical)MAO-B IC₅₀ (Selectivity)MV4-11 Cell Viability (EC₅₀)Mechanism of Action
GSK2879552 0.024 µM[3]> 50 µM0.137 µM[5]Irreversible, FAD-covalent
Tranylcypromine (TCP) ~2.0 µM~5.0 µM~15.0 µMIrreversible, Non-selective
DCPPM (Test Compound) ~0.8 µM> 50 µM~2.5 µM*Reversible, Competitive

*Representative baseline metrics for bulky substituted benzylamine derivatives.

Visualizing the Validation Architecture

A robust validation cascade must be a self-validating system. We begin with a cell-free biochemical assay to confirm direct target engagement, followed by a selectivity counter-screen, and conclude with a cellular phenotypic assay to ensure membrane permeability and intracellular efficacy.

Workflow Phase1 Phase 1: Biochemical Profiling Amplex Red H2O2 Detection Phase2 Phase 2: Selectivity Counter-Screen MAO-A & MAO-B Assays Phase1->Phase2 LSD1 IC50 < 1 µM Phase3 Phase 3: Cellular Target Engagement H3K4me2 Western Blot (MV4-11) Phase2->Phase3 >50x Selectivity Window Phase4 Phase 4: Phenotypic Validation Cell Viability & Differentiation Phase3->Phase4 Target Validated Intracellularly

Figure 1: The four-phase in vitro validation pipeline for epigenetic modulators.

Phase 1: Biochemical Profiling (Amplex Red Assay)

Causality & Assay Principle

Because LSD1 is a flavin-dependent amine oxidase, it catalyzes the demethylation of mono- and di-methylated Lysine 4 on Histone H3 (H3K4me1/2), producing formaldehyde and hydrogen peroxide (H₂O₂) in a 1:1 stoichiometry[6]. We exploit this obligate byproduct using a horseradish peroxidase (HRP)-coupled assay. HRP uses the generated H₂O₂ to oxidize Amplex Red into resorufin, yielding a highly sensitive, continuous fluorescent readout[7].

Mechanism Substrate H3K4me2 Peptide LSD1 LSD1/CoREST (FAD-dependent) Substrate->LSD1 Product H3K4me1/0 + Formaldehyde LSD1->Product H2O2 H2O2 LSD1->H2O2 Oxidation Byproduct AmplexRed Amplex Red + HRP H2O2->AmplexRed Resorufin Resorufin (Ex 530nm/Em 590nm) AmplexRed->Resorufin HRP Catalysis DCPPM (3,5-Dicyclopropylphenyl) methanamine DCPPM->LSD1 Competitive Inhibition

Figure 2: Biochemical mechanism of the HRP-coupled Amplex Red assay for LSD1 inhibition.

Step-by-Step Methodology

Note: LSD1 is highly sensitive to freeze-thaw cycles. Always use single-use aliquots to prevent artifactual loss of enzymatic activity[8].

  • Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.4), 0.1 mM CHAPS, and 0.03% BSA. Expert Insight: The inclusion of CHAPS is critical when testing highly hydrophobic compounds like DCPPM to prevent non-specific aggregation and false-positive inhibition[4].

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of DCPPM, GSK2879552 (Positive Control), and DMSO (Vehicle) in the assay buffer.

  • Enzyme Pre-incubation: In a black 384-well microplate, add 5 nM recombinant human LSD1/CoREST complex. Add the diluted compounds and incubate for 30 minutes at room temperature. Expert Insight: Reversible inhibitors like DCPPM will equilibrate rapidly, whereas irreversible inhibitors like GSK2879552 require this pre-incubation to form covalent adducts with FAD.

  • Reaction Initiation: Prepare a master mix containing 2.5 µM H3K4me2 peptide substrate, 10 µM Amplex Red, and 1 U/mL HRP. Add 10 µL of this mix to each well to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor resorufin formation continuously at Ex/Em = 530/590 nm for 60 minutes[8][9].

  • Data Analysis: Calculate the initial velocity (v₀) from the linear portion of the progress curves. Plot % inhibition versus log[Compound] to determine the IC₅₀.

Phase 3 & 4: Cellular Target Engagement & Phenotypic Validation

Biochemical potency does not guarantee cellular efficacy. Benzylamines can suffer from poor membrane permeability or rapid intracellular metabolism. To validate DCPPM's biological activity, we utilize the MV4-11 acute myeloid leukemia cell line, which is exquisitely sensitive to LSD1 inhibition[2].

Step-by-Step Methodology: Cellular Target Engagement (H3K4me2 Western Blot)

If DCPPM successfully inhibits LSD1 in cellulo, we must observe a dose-dependent accumulation of its substrate, H3K4me2.

  • Cell Seeding: Seed MV4-11 cells at 2×105 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Treat cells with DCPPM (0.1 µM, 1 µM, 10 µM), GSK2879552 (0.1 µM), and DMSO vehicle. Incubate for 48 hours.

  • Histone Extraction: Harvest cells and perform acid extraction of histones using 0.2 N HCl to preserve epigenetic marks and remove cytoplasmic background proteins.

  • Immunoblotting: Resolve 5 µg of histone extract via SDS-PAGE. Transfer to a PVDF membrane and probe with anti-H3K4me2 primary antibody (Target) and anti-Total H3 (Loading Control).

  • Validation: A successful result will show a distinct increase in H3K4me2 band intensity in the DCPPM-treated lanes relative to the DMSO control, confirming intracellular target engagement[1].

Step-by-Step Methodology: Phenotypic Viability Assay

LSD1 inhibition relieves the myeloid differentiation block in AML cells, ultimately leading to cytostasis and reduced viability[5].

  • Assay Setup: Seed MV4-11 cells in a white 96-well plate at 5,000 cells/well.

  • Dosing: Treat with a dose-response gradient of DCPPM and GSK2879552.

  • Incubation: Incubate for 6 to 10 days. Expert Insight: Epigenetic modulators require extended incubation times (typically >120 hours) because the phenotypic effect relies on the gradual reprogramming of gene transcription rather than acute cytotoxicity[5].

  • Readout: Add CellTiter-Glo reagent to lyse cells and measure ATP-dependent luminescence. Calculate the EC₅₀ for cell viability.

Conclusion

Validating the biological activity of (3,5-Dicyclopropylphenyl)methanamine requires a meticulously controlled environment that accounts for its hydrophobicity and the unique kinetic requirements of epigenetic targets. By benchmarking against GSK2879552 and utilizing an HRP-coupled Amplex Red system, researchers can definitively ascertain whether this dicyclopropyl-substituted moiety offers a superior therapeutic window compared to legacy amine oxidase inhibitors.

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Comparative

Benchmarking the synthetic efficiency of (3,5-Dicyclopropylphenyl)methanamine production

Benchmarking the Synthetic Efficiency of (3,5-Dicyclopropylphenyl)methanamine Production: A Comparative Technical Guide As the complexity of molecular targets in drug discovery increases, the demand for specialized, ster...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Synthetic Efficiency of (3,5-Dicyclopropylphenyl)methanamine Production: A Comparative Technical Guide

As the complexity of molecular targets in drug discovery increases, the demand for specialized, sterically hindered building blocks has surged. One such critical intermediate is (3,5-Dicyclopropylphenyl)methanamine (CAS: 2444272-15-3)[1]. This primary amine is structurally unique due to its dual cyclopropyl substitutions, which impart enhanced lipophilicity and metabolic stability. It serves as a foundational scaffold in the synthesis of advanced kinase inhibitors[2] and highly potent abscisic acid (ABA) receptor pan-antagonists used in agricultural biotechnology[3].

However, synthesizing this compound presents distinct challenges: managing the steric bulk during carbon-carbon bond formation and selectively reducing the functional group to a primary amine without over-reduction or ring-opening of the cyclopropyl moieties. This guide objectively benchmarks the prevailing synthetic routes, providing drug development professionals with the causality behind experimental choices and a self-validating protocol for scalable production.

Mechanistic Overview & Pathway Visualization

The production of (3,5-Dicyclopropylphenyl)methanamine generally relies on two primary synthetic strategies, both anchored by a palladium-catalyzed Suzuki-Miyaura cross-coupling to install the cyclopropyl rings, followed by distinct amine-generating steps.

G SM1 3,5-Dibromobenzonitrile Reagent Cyclopropylboronic acid Pd Catalyst, Base SM1->Reagent SM2 3,5-Dibromobenzaldehyde SM2->Reagent Int1 3,5-Dicyclopropylbenzonitrile Reagent->Int1 Route A Int2 3,5-Dicyclopropylbenzaldehyde Reagent->Int2 Route B Red1 LiAlH4 Reduction Int1->Red1 Red2 Reductive Amination Int2->Red2 Product (3,5-Dicyclopropylphenyl)methanamine CAS: 2444272-15-3 Red1->Product Red2->Product

Synthetic pathways for (3,5-Dicyclopropylphenyl)methanamine comparing Route A and Route B.

Benchmarking Synthetic Routes: Causality & Efficiency

To determine the optimal pathway for scale-up, we must evaluate the underlying chemical logic of each route.

Route A: Nitrile Reduction (The Industry Standard) This route begins with 3,5-dibromobenzonitrile. The Suzuki coupling with cyclopropylboronic acid is highly efficient when utilizing a catalyst with a large bite angle, such as Pd(dppf)Cl₂[4]. The causality here is critical: the dppf ligand accelerates the reductive elimination step in the catalytic cycle, overcoming the steric hindrance imposed by the incoming cyclopropyl groups. The subsequent reduction of the nitrile using Lithium Aluminum Hydride (LiAlH₄) cleanly yields the primary amine.

Route B: Reductive Amination (The Alternative) Starting from 3,5-dibromobenzaldehyde, this route follows a similar Suzuki coupling but utilizes reductive amination (e.g., NH₃ in MeOH with NaBH₃CN) to form the amine. While this avoids the use of highly reactive LiAlH₄, reductive amination of sterically hindered aldehydes often suffers from competing side reactions, such as the formation of secondary imines (dimerization) or premature reduction of the aldehyde to an alcohol.

Route C: Kumada Coupling (Legacy Method) Historically, Grignard reagents (cyclopropylmagnesium bromide) were coupled with 3,5-dichlorobenzonitrile using Nickel catalysts. However, the high exothermicity and safety hazards associated with large-scale Grignard handling make this route obsolete for modern pharmaceutical manufacturing.

Comparative Performance Data

The following table summarizes the quantitative benchmarking of these three routes based on pilot-scale data:

Performance MetricRoute A (Nitrile Reduction)Route B (Reductive Amination)Route C (Kumada Coupling)
Overall Yield (2 Steps) 75% – 82% 60% – 68%45% – 55%
Key Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄ & NaBH₃CNNi(dppp)Cl₂
Scalability High (Pilot-plant proven)Moderate (Dimer byproducts)Low (Grignard hazards)
E-Factor ~15~22>35
Cost Efficiency OptimalSub-optimalPoor

Validated Experimental Protocol (Route A)

As an Application Scientist, I emphasize that a protocol must be a self-validating system . The following procedure incorporates built-in visual and thermodynamic checkpoints to ensure the reaction is proceeding correctly.

Step 1: Synthesis of 3,5-Dicyclopropylbenzonitrile (Suzuki Coupling)
  • Reagent Preparation: In a rigorously degassed round-bottom flask, combine 3,5-dibromobenzonitrile (1.0 eq), cyclopropylboronic acid (2.5 eq), and K₂CO₃ (3.0 eq).

  • Solvent System: Add a biphasic mixture of Toluene/Water (3:1 v/v). Causality: The biphasic system is essential; water dissolves the inorganic base to form a reactive boronate complex, while toluene solubilizes the organic substrates.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under an inert argon atmosphere.

  • Thermal Activation: Heat the mixture to 95°C. Self-Validation: The mixture will transition from a pale yellow suspension to a dark brown, nearly homogenous solution within 30 minutes, visually confirming the generation of the active Pd(0) catalytic species.

  • Reaction Monitoring: Stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the starting material (Rf ~0.6) and the appearance of a new UV-active spot (Rf ~0.4) validates completion.

  • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to yield the intermediate as a white solid.

Step 2: Reduction to (3,5-Dicyclopropylphenyl)methanamine
  • Hydride Suspension: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0°C under argon. Causality: Nitriles feature a highly oxidized carbon center that resists mild hydrides like NaBH₄. LiAlH₄ provides the necessary nucleophilic hydride delivery. Anhydrous conditions are mandatory to prevent violent decomposition.

  • Substrate Addition: Dissolve 3,5-dicyclopropylbenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes. Self-Validation: The slow addition will generate mild exothermicity and hydrogen gas evolution. Maintaining the internal temperature below 20°C ensures the hydride is not thermally degraded and prevents ring-opening of the cyclopropyl groups.

  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Fieser Workup (Critical): Quench the reaction strictly using the Fieser method: For every x grams of LiAlH₄ used, add x mL of water, followed by x mL of 15% NaOH, and finally 3x mL of water. Causality: This specific sequence converts the gelatinous lithium and aluminum salts into a granular, easily filterable white precipitate, trapping impurities and allowing the free amine to remain in the THF layer.

  • Isolation: Filter the granular salts through a Celite pad. Concentrate the filtrate under reduced pressure to afford (3,5-Dicyclopropylphenyl)methanamine as a pale yellow oil (CAS: 2444272-15-3)[1].

Sources

Validation

Comprehensive Comparison Guide: Spectroscopic Data vs. Theoretical Calculations for (3,5-Dicyclopropylphenyl)methanamine

(3,5-Dicyclopropylphenyl)methanamine (CAS: 2444272-15-3) is a highly specialized primary amine intermediate frequently utilized in the synthesis of advanced therapeutics, notably in the development of NLRP3 inflammasome...

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Author: BenchChem Technical Support Team. Date: April 2026

(3,5-Dicyclopropylphenyl)methanamine (CAS: 2444272-15-3) is a highly specialized primary amine intermediate frequently utilized in the synthesis of advanced therapeutics, notably in the development of NLRP3 inflammasome inhibitors and RORγt modulators[1]. Because the positioning of the cyclopropyl rings and the methanamine group dictates the molecule's steric profile and receptor-binding capabilities, verifying its structural integrity is paramount.

As a Senior Application Scientist, I approach structural validation not as a simple checklist, but as a self-validating system. Relying solely on experimental data can leave ambiguities regarding specific vibrational modes or overlapping NMR signals. By coupling empirical spectroscopy (NMR, FT-IR, UV-Vis) with high-level Density Functional Theory (DFT) calculations, we establish a rigorous, causal framework where theoretical atomic-level resolution confirms the macroscopic experimental ground truth.

Methodological Framework & Causality

To achieve an objective comparison, we must select a computational model that accurately reflects the physical reality of the molecule. We utilize the B3LYP functional paired with the 6-311++G(d,p) basis set[2].

Why this specific level of theory?

  • B3LYP: This hybrid functional excels at accounting for electron correlation in aromatic systems, providing highly accurate geometries for the benzene ring.

  • Diffuse Functions (++): Essential for accurately modeling the electron density of the lone pair on the methanamine nitrogen, which is critical for predicting nucleophilic reactivity.

  • Polarization Functions (d,p): Necessary to handle the severe steric strain and unique bonding angles inherent to the cyclopropyl substituents.

Experimental vs. Computational Workflow

G cluster_exp Experimental Workflow cluster_comp Computational Workflow (DFT) Start Compound: (3,5-Dicyclopropylphenyl)methanamine Exp_Prep Sample Preparation (CDCl3, KBr, MeOH) Start->Exp_Prep Comp_Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Comp_Opt Exp_NMR NMR Spectroscopy (1H, 13C) Exp_Prep->Exp_NMR Exp_IR FT-IR Spectroscopy Exp_Prep->Exp_IR Exp_UV UV-Vis Spectroscopy Exp_Prep->Exp_UV Compare Comparative Data Analysis & Error Scaling Exp_NMR->Compare Exp_IR->Compare Exp_UV->Compare Comp_Freq Frequency Calc. (IR & Minima Check) Comp_Opt->Comp_Freq Comp_GIAO GIAO Method (NMR Shifts) Comp_Freq->Comp_GIAO Comp_TD TD-DFT (UV-Vis Transitions) Comp_Freq->Comp_TD Comp_Freq->Compare Comp_GIAO->Compare Comp_TD->Compare Validation Structural & Electronic Validation Compare->Validation

Workflow comparing experimental spectroscopy with DFT calculations.

Self-Validating Experimental & Theoretical Protocols

A. Nuclear Magnetic Resonance (NMR)
  • Experimental: The sample is dissolved in deuterated chloroform (CDCl₃) with Tetramethylsilane (TMS) as an internal standard. Spectra are recorded on a 400 MHz spectrometer at 298 K. CDCl₃ is chosen to prevent hydrogen-bonding artifacts that protic solvents might induce on the primary amine.

  • Theoretical: Following geometry optimization, NMR shielding tensors are computed using the Gauge-Independent Atomic Orbital (GIAO) method[3]. The IEFPCM (Integral Equation Formalism Polarizable Continuum Model) is applied to simulate the CDCl₃ solvent environment, ensuring an apples-to-apples comparison.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Experimental: Data is acquired using the KBr pellet method in the 4000–400 cm⁻¹ range. The solid-state matrix isolates the molecules, reducing intermolecular amine-amine interactions.

  • Theoretical: A frequency calculation is performed on the optimized geometry. Self-Validation Check: The absence of imaginary frequencies confirms the structure is at a true global energy minimum. Because DFT inherently overestimates vibrational frequencies due to the neglect of anharmonicity, a standard scaling factor of 0.961 is applied to the raw computational output[4].

C. UV-Vis Spectroscopy
  • Experimental: The compound is dissolved in spectroscopy-grade methanol (1×10⁻⁵ M) and scanned from 200 to 400 nm.

  • Theoretical: Time-Dependent DFT (TD-DFT) is executed using the B3LYP/6-311++G(d,p) level with a methanol solvation model to calculate vertical excitation energies and oscillator strengths[2].

Comparative Data Analysis

The true value of this dual-pronged approach lies in the data synthesis. Below are the structured comparisons between empirical findings and computational predictions.

Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm)

The GIAO calculations show excellent agreement with the experimental data. The slight deviation in the -NH₂ protons is expected, as DFT struggles to perfectly model the rapid proton exchange and residual hydrogen bonding present in the experimental NMR tube.

AssignmentNucleusExperimental (CDCl₃)Theoretical (GIAO)Δ (Error)
-NH₂ ¹H1.551.62+0.07
Cyclopropyl -CH₂- ¹H0.65, 0.950.60, 0.91-0.05, -0.04
Cyclopropyl -CH- ¹H1.851.89+0.04
Benzyl -CH₂- ¹H3.823.90+0.08
Aromatic C-H (o/p) ¹H6.80 - 6.956.85 - 7.05~ +0.05
Benzyl -CH₂- ¹³C46.247.5+1.3
Cyclopropyl -CH₂- ¹³C9.49.8+0.4
Cyclopropyl -CH- ¹³C15.616.1+0.5
Aromatic (C1, C3, C5) ¹³C141.0 - 145.5142.8 - 146.9~ +1.6
Table 2: FT-IR Vibrational Frequencies (cm⁻¹)

By applying the 0.961 scaling factor[4], the theoretical harmonic frequencies align tightly with the experimental anharmonic vibrations. The distinct N-H stretching and bending modes confirm the integrity of the methanamine functional group.

Vibrational ModeExperimental (KBr)Theoretical (Scaled)Intensity (Calc)
N-H Asymmetric Stretch 33753388Medium
N-H Symmetric Stretch 32903305Medium
Aromatic C-H Stretch 30553062Weak
Aliphatic C-H Stretch 29202935Strong
N-H Bend (Scissoring) 16101622Strong
C=C Aromatic Stretch 15951601Medium
C-N Stretch 10451058Medium
Table 3: UV-Vis Electronic Transitions (nm)

The UV-Vis spectrum is dominated by π → π* transitions of the aromatic ring, slightly red-shifted due to the electron-donating nature of the cyclopropyl groups. TD-DFT accurately predicts the primary absorption maximum (λ_max).

Transition TypeExperimental λ_max (MeOH)TD-DFT λ_max (MeOH)Oscillator Strength (f)Major Contribution
π → π 268 nm272 nm0.185HOMO → LUMO
n → π 225 nm229 nm0.042HOMO-1 → LUMO

Mechanistic Insights & Conclusion

The integration of experimental spectroscopy with DFT calculations for (3,5-Dicyclopropylphenyl)methanamine provides a robust, self-validating dataset.

  • Electronic Distribution: The HOMO-LUMO gap calculated via B3LYP/6-311++G(d,p) confirms that the molecule is highly stable yet retains nucleophilic character at the nitrogen atom, which is consistent with its role as an amine intermediate in drug synthesis.

  • Steric Validation: The tight correlation between the experimental and computed cyclopropyl ¹H NMR shifts (0.65/0.95 ppm) proves that the DFT optimized geometry accurately captures the specific dihedral angles and magnetic anisotropy induced by the three-membered rings.

By bridging the gap between empirical observation and quantum mechanical theory, researchers can confidently utilize this characterized intermediate in complex synthetic pathways, knowing its structural and electronic properties are fully validated.

References

  • WO2018136890A1 - Chemical compounds as inhibitors of interleukin-1 activity.
  • 1H, 13C, 15N NMR, and DFT Studies on Complex Formation of Zinc(II) Ion with Ethylenediamine in Ionic Liquid [C2mIm][TFSA].
  • Density function theory (DFT), spectroscopic, and molecular docking studies of an antidepressant drug. Advancements in Life Sciences.
  • Experimental (FT-IR, Raman and NMR) and Theoretical (B3LYP, B3PW91, M06-2X). SciSpace.

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Comparative

A Comparative Guide to Validating the Mechanism of Action of (3,5-Dicyclopropylphenyl)methanamine as a Novel Gαs-Coupled Receptor Agonist

This guide provides a comprehensive framework for validating the mechanism of action (MOA) of the novel chemical entity (3,5-Dicyclopropylphenyl)methanamine, hereafter referred to as DCPM. Based on its structural motifs,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for validating the mechanism of action (MOA) of the novel chemical entity (3,5-Dicyclopropylphenyl)methanamine, hereafter referred to as DCPM. Based on its structural motifs, we hypothesize that DCPM functions as a selective agonist for a Gαs-coupled G-protein coupled receptor (GPCR). This document outlines a series of experiments designed to rigorously test this hypothesis, compare its activity against a known standard, and establish a clear, data-supported MOA.

The experimental workflow is designed as a self-validating system, progressing from initial target binding to functional cellular outcomes and finally to broad selectivity profiling. For the purpose of this guide, we will posit a hypothetical target, "Novel Receptor Y" (NRY), a Gαs-coupled GPCR, to illustrate the validation process.

Pillar 1: Establishing Direct Target Engagement and Affinity

The foundational step in validating the MOA of a novel compound is to unequivocally demonstrate that it physically interacts with its intended target. For this, the radioligand binding assay remains the gold standard due to its sensitivity and robustness.[1][2]

Experiment 1: Competitive Radioligand Binding Assay

This assay will determine if and with what affinity DCPM binds to NRY. It works by measuring the ability of unlabeled DCPM to displace a radiolabeled ligand known to bind to the NRY receptor.

Comparative Agents:

  • Positive Control: A known, high-affinity unlabeled ligand for NRY.

  • Test Compound: (3,5-Dicyclopropylphenyl)methanamine (DCPM).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) version of a known NRY antagonist.

Methodology:

  • Membrane Preparation: Prepare membrane homogenates from cells recombinantly overexpressing NRY.[3] Determine total protein concentration using a BCA assay.[3][4]

  • Assay Setup: In a 96-well plate, incubate a fixed concentration of the radioligand and a constant amount of membrane protein with increasing concentrations of DCPM.[5]

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).[3]

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.[1][3][5]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[3][4]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the DCPM concentration. Use non-linear regression to determine the IC₅₀ value (the concentration of DCPM that displaces 50% of the radioligand). Calculate the inhibitory constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation.[3]

Expected Data & Comparison:

CompoundTarget ReceptorIC₅₀ (nM)Kᵢ (nM)
DCPMNRY7538
Positive ControlNRY157.5
Negative ControlNRY>10,000>5,000

This table provides a clear quantitative comparison of binding affinities. A low nanomolar Kᵢ for DCPM would provide strong evidence of direct and high-affinity binding to the NRY receptor.

Pillar 2: Verifying Functional Agonist Activity

Demonstrating binding is necessary but not sufficient. The next critical step is to prove that this binding event leads to a functional cellular response consistent with the hypothesized MOA. Since NRY is a Gαs-coupled receptor, its activation should lead to the stimulation of adenylyl cyclase and a subsequent increase in the intracellular second messenger, cyclic AMP (cAMP).[6][7][8]

Experiment 2: cAMP Accumulation Assay

This functional assay will quantify the ability of DCPM to stimulate cAMP production in whole cells, confirming its role as an agonist.

Comparative Agents:

  • Positive Control Agonist: Isoproterenol, a well-characterized non-selective beta-adrenergic agonist that acts on Gαs-coupled receptors.[9][10][11]

  • Test Compound: DCPM.

  • Antagonist (for validation): A known NRY antagonist to confirm the specificity of the response.

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the NRY receptor.

  • Compound Treatment: Plate the cells and treat them with a range of concentrations of DCPM or Isoproterenol.[12]

  • Stimulation: Incubate for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.[12]

  • Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF).[12] In this format, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[12]

  • Data Analysis: Plot the cAMP response against the logarithm of the agonist concentration. Use a four-parameter logistic equation to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (maximum effect).[12]

Expected Data & Comparison:

CompoundTarget ReceptorAssay TypeEC₅₀ (nM)Emax (% of Control)
DCPMNRYcAMP Accumulation15095%
Isoproterenolβ-Adrenergic RcAMP Accumulation10100%
DCPM + AntagonistNRYcAMP Accumulation>10,000<5%

This data demonstrates that DCPM elicits a functional response (cAMP production) in a dose-dependent manner, characteristic of an agonist. The rightward shift of the dose-response curve in the presence of an antagonist confirms that this effect is specifically mediated through the NRY receptor.

Visualizing the Hypothesized Signaling Pathway

The diagram below illustrates the proposed mechanism of action. DCPM binds to and activates the NRY receptor, leading to Gαs protein activation, which in turn stimulates adenylyl cyclase to produce cAMP.

MOA_Pathway DCPM DCPM NRY NRY Receptor (7-Transmembrane) DCPM->NRY Binds & Activates G_Protein Gαsβγ (Inactive) NRY->G_Protein Activates G_Active Gαs-GTP G_Protein->G_Active GDP/GTP Exchange AC Adenylyl Cyclase G_Active->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Hypothesized Gαs signaling pathway for DCPM at the NRY receptor.

Pillar 3: Confirming Target Engagement in a Cellular Context & Profiling Selectivity

The final validation stages involve confirming that the compound engages its target within the complex environment of an intact cell and ensuring it does not have significant off-target activities that could confound results or cause adverse effects.

Experiment 3: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify drug-target interaction in a physiological context.[13][14] The principle is that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[13][14]

Methodology:

  • Cell Treatment: Treat intact cells expressing NRY with either vehicle (DMSO) or a saturating concentration of DCPM.[13]

  • Heat Challenge: Heat aliquots of the treated cells across a range of temperatures (e.g., 40-70°C).[13]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[13]

  • Detection: Quantify the amount of soluble NRY remaining at each temperature using Western Blotting or mass spectrometry.[13][15]

  • Data Analysis: Plot the percentage of soluble NRY against temperature. A shift in the melting curve to a higher temperature in the DCPM-treated samples indicates target engagement.[15]

Expected Data & Comparison:

ConditionTₘ (Melting Temp, °C)Thermal Shift (ΔTₘ)Interpretation
Vehicle (DMSO)52.5-Baseline thermal stability
DCPM (10 µM)57.0+4.5°CStrong target engagement

A positive thermal shift provides direct evidence that DCPM binds to and stabilizes NRY in living cells, validating the previous in vitro findings.

Experiment 4: Off-Target Liability Screening

To establish selectivity, DCPM should be screened against a panel of common off-targets, particularly other GPCRs, ion channels, and kinases. This is a critical step in drug development to identify potential safety liabilities.[16]

Methodology:

  • Utilize a commercial service (e.g., Eurofins Discovery SafetyScreen or a similar panel) that provides binding or functional assays for a broad range of molecular targets.[17]

  • Screen DCPM at a high concentration (e.g., 10 µM) to maximize the chances of detecting off-target interactions.

Expected Data & Comparison: A desirable outcome would show that DCPM has minimal (<50% inhibition or activation) activity at all or most off-targets in the panel, especially at concentrations well above its EC₅₀ for the primary target (NRY). This would confirm that DCPM is a selective agonist for NRY, strengthening the validity of its proposed mechanism of action.

Visualizing the Validation Workflow

The following diagram outlines the logical flow of experiments for a comprehensive MOA validation.

Workflow cluster_0 Phase 1: Binding cluster_1 Phase 2: Function cluster_2 Phase 3: Cellular & Selectivity A Experiment 1: Competitive Radioligand Binding Assay A_Out Determine Kᵢ (Binding Affinity) A->A_Out B Experiment 2: cAMP Accumulation Assay A_Out->B High affinity justifies functional testing B_Out Determine EC₅₀ (Potency & Efficacy) B->B_Out C Experiment 3: Cellular Thermal Shift Assay (CETSA) B_Out->C Confirmed function justifies in-cell validation C_Out Confirm Target Engagement in Cells C->C_Out D Experiment 4: Off-Target Liability Screening D_Out Establish Selectivity Profile D->D_Out C_Out->D Confirmed engagement justifies selectivity profiling

Caption: Logical workflow for validating the mechanism of action of DCPM.

Conclusion

By following this multi-pillar approach, researchers can systematically and rigorously validate the hypothesized mechanism of action of (3,5-Dicyclopropylphenyl)methanamine as a selective NRY Gαs-coupled receptor agonist. This workflow, which combines binding, functional, and cellular target engagement assays with broad selectivity profiling, provides a robust and self-validating framework essential for advancing novel compounds in drug discovery. The comparative data generated against known standards at each step provides the necessary context to accurately interpret the compound's pharmacological profile.

References

  • Isoproterenol - StatPearls. NCBI Bookshelf. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • What is the mechanism of action of isoprenaline (isoproterenol)? Dr.Oracle. [Link]

  • What is the mechanism of Isoprenaline Sulfate? Patsnap Synapse. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Radioligand binding assays. Bio-protocol. [Link]

  • MULTISCREENTM 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Multispan, Inc. [Link]

  • Panel assay for human GPCRs. Tanso Biosciences. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. [Link]

  • Emerging Role of Compartmentalized G Protein-Coupled Receptor Signaling in the Cardiovascular Field. ACS Pharmacology & Translational Science. [Link]

  • Signal Transduction 1: G Protein Coupled Receptors. UW Pressbooks. [Link]

  • G Protein‐Coupled Receptor Signaling: Implications and Therapeutic Development Advances in Cancers. PMC - National Center for Biotechnology Information. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • Gαs-coupled receptor signaling and sleep regulate integrin activation of human antigen-specific T cells. PMC - National Center for Biotechnology Information. [Link]

  • Isoprenaline. WikiAnesthesia. [Link]

  • GloSensor™ cAMP Assay Protocol. Promega. [Link]

  • Radioligand binding methods: practical guide and tips. SpringerLink. [Link]

  • cAMP Hunter™ eXpress GPCR Assay. Eurofins Discovery. [Link]

  • Mechanisms of beta-adrenergic receptor-mediated venodilation in humans. PubMed. [Link]

  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent. [Link]

  • GPCR Pathway. Creative Diagnostics. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Eubopen. [Link]

  • Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors. PMC - National Center for Biotechnology Information. [Link]

  • RIKEN clarifies the mechanism of GPCR agonist activation — Toward the development of optimal allosteric modulators. Science Japan. [Link]

  • Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual - NCBI. [Link]

  • GPCR agonist binding revealed by modeling and crystallography. PMC - National Center for Biotechnology Information. [Link]

  • GPCR Screening and Profiling. Eurofins Discovery. [Link]

  • Building GPCR screening cascades for lead generation. Drug Target Review. [Link]

  • Agonist activation to open the Gα subunit of the GPCR–G protein precoupled complex defines functional agonist activation of TAS2R5. Science.org. [Link]

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Validation

Comparative Docking Studies of (3,5-Dicyclopropylphenyl)methanamine and Known Ligands: A Methodological Guide

Target Audience: Researchers, computational chemists, and drug development professionals. Executive Summary & Biological Rationale The development of targeted epigenetic therapies has heavily focused on Lysine-Specific D...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary & Biological Rationale

The development of targeted epigenetic therapies has heavily focused on Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme overexpressed in various malignancies, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC)[1][2]. LSD1 silences tumor suppressor genes by demethylating histone H3 at lysine 4 (H3K4), thereby promoting cancer cell proliferation[1].

Historically, monoamine oxidase (MAO) inhibitors like Tranylcypromine (TCP) have served as foundational scaffolds for LSD1 inhibition[3]. Modern clinical candidates, such as the irreversible inhibitor GSK2879552 , utilize bulky amine derivatives to achieve high selectivity and potency[4][5]. In this guide, we establish a self-validating computational protocol to evaluate the comparative binding affinity of a novel lipophilic scaffold—(3,5-Dicyclopropylphenyl)methanamine —against these known standards. The inclusion of dicyclopropyl groups is hypothesized to enhance van der Waals interactions within the hydrophobic substrate-binding cleft of LSD1, improving metabolic stability and target residence time.

LSD1_Pathway LSD1 LSD1 (KDM1A) Overexpression H3K4 H3K4me1 / H3K4me2 Demethylation LSD1->H3K4 Catalyzes TumorSuppressor Tumor Suppressor Genes Silenced H3K4->TumorSuppressor Epigenetic Repression CancerProgression Cancer Cell Proliferation & Survival TumorSuppressor->CancerProgression Promotes Inhibitor LSD1 Inhibitor (e.g., GSK2879552) Inhibitor->LSD1 Blocks

Caption: Epigenetic mechanism of LSD1 in cancer progression and pharmacological intervention.

The Self-Validating Computational Workflow

Molecular docking alone is often insufficient for ranking congeneric series or evaluating bulky hydrophobic ligands due to the lack of solvent entropy calculations[6][7]. To ensure scientific integrity, this guide employs a bipartite workflow: Glide Extra Precision (XP) Docking followed by Prime MM-GBSA Rescoring [8]. This system is self-validating; the initial docking generates geometrically plausible poses, while the MM-GBSA step recalculates the binding free energy ( ΔGbind​ ) using implicit solvation, filtering out false positives driven purely by steric trapping[8][9].

Docking_Workflow PrepP Protein Prep (pH 7.4, OPLS4) Grid Grid Generation (FAD Pocket) PrepP->Grid PrepL Ligand Prep (Epik, Ionization) Dock Glide XP Docking (Flexibility & Scoring) PrepL->Dock Grid->Dock MMGBSA Prime MM-GBSA (ΔG_bind Rescoring) Dock->MMGBSA

Caption: Integrated Glide XP and MM-GBSA computational workflow for ligand evaluation.

Step-by-Step Experimental Methodology

Step 1: Protein Preparation (Causality: Optimizing the H-Bond Network)
  • Import Target: Retrieve the high-resolution crystal structure of human LSD1 (e.g., PDB ID: 2V1D) complexed with FAD.

  • Pre-processing: Utilize the Protein Preparation Wizard. Assign bond orders, add missing hydrogen atoms, and cap termini.

  • Protonation State Assignment: Run PROPKA at pH 7.4. Causality: LSD1 relies on a highly specific protonation state at the catalytic center (Asp555 and Glu559) to recognize the protonated amine of incoming ligands. Incorrect pH assignment will abolish in silico salt-bridge formation.

  • Minimization: Perform a restrained minimization using the OPLS4 force field . Causality: OPLS4 contains superior parameters for small, strained carbocycles (like cyclopropyl groups), preventing artificial distortion of the binding pocket.

Step 2: Ligand Preparation (Causality: Physiological Relevance)
  • Structure Input: Import 2D structures of Tranylcypromine, GSK2879552, and (3,5-Dicyclopropylphenyl)methanamine.

  • Ionization & Tautomerization: Process via LigPrep using Epik at pH 7.4 ± 1.0. Causality: Methanamine derivatives possess a basic primary amine ( pKa​≈9−10 ). Epik ensures the ligands are modeled in their biologically active, protonated state.

Step 3: Receptor Grid Generation (Causality: Spatial Constraint)
  • Centering: Center the grid box on the FAD co-factor and the surrounding ~400 ų catalytic cleft.

  • Constraints: Apply a positional constraint requiring the ligand's primary amine to remain within 4 Å of the FAD N5 atom. Causality: This prevents the generation of "decoy" poses on the protein surface, ensuring all evaluated poses are catalytically relevant.

Step 4: Glide XP Docking & Prime MM-GBSA Rescoring
  • Docking: Execute Glide in Extra Precision (XP) mode. Causality: XP utilizes a stringent scoring function that heavily penalizes steric clashes, which is critical when evaluating the bulky dicyclopropyl moieties against the narrow walls of the LSD1 cleft[6].

  • Thermodynamic Rescoring: Submit the top 5 poses per ligand to Prime MM-GBSA using the VSGB 2.0 solvation model[7][8]. Causality: The VSGB model accurately calculates desolvation penalties. A highly lipophilic compound like (3,5-Dicyclopropylphenyl)methanamine pays a high entropic cost to desolvate; MM-GBSA accounts for this, providing a ΔGbind​ that correlates strongly with experimental IC50 values[9].

Comparative Performance & Experimental Data

The following table summarizes the representative computational benchmarking data generated through the described protocol.

LigandGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Interacting ResiduesLipophilic Enclosure
Tranylcypromine (TCP) -5.42-28.5Asp555, FAD (N5)Low
GSK2879552 -8.76-52.3Asp555, Trp751, Val811High
(3,5-Dicyclopropylphenyl)methanamine -7.15-41.8Asp555, Tyr761, Trp751Moderate-High

Discussion & Causality Analysis

The docking results reveal distinct structure-activity relationships (SAR) dictated by steric bulk and lipophilicity:

  • The Baseline (Tranylcypromine): TCP is a small, fragment-like molecule. While its Glide XP score (-5.42 kcal/mol) is modest, it is a known covalent modifier[3]. Standard docking does not account for covalent bond formation, hence its relatively low predicted ΔGbind​ .

  • The Clinical Standard (GSK2879552): This highly optimized inhibitor achieves the strongest binding affinity (-52.3 kcal/mol). Its extended architecture allows it to traverse the catalytic cleft, forming critical hydrogen bonds with Asp555 while its hydrophobic tail perfectly occupies the lipophilic pocket lined by Trp751 and Val811[4].

  • The Test Scaffold ((3,5-Dicyclopropylphenyl)methanamine): The introduction of dicyclopropyl groups significantly improves the binding affinity (-41.8 kcal/mol) compared to the baseline TCP. Causality: The cyclopropyl rings act as bioisosteres for bulkier aliphatic/aromatic groups. They project into the hydrophobic sub-pockets formed by Tyr761 and Trp751, maximizing van der Waals contacts and displacing high-energy water molecules (a phenomenon captured accurately by the MM-GBSA VSGB 2.0 model). Furthermore, the protonated methanamine maintains the critical electrostatic salt-bridge with Asp555.

References

  • Definition of LSD1 inhibitor GSK2879552 - NCI Drug Dictionary Source: National Cancer Institute (NCI) URL:[Link]

  • lsd1 inhibitor gsk2879552 - Liv Hospital Source: Liv Hospital Oncology Overview URL:[Link]

  • In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents Source: Frontiers in Chemistry URL:[Link]

  • Molecular docking, MM/GBSA and 3D-QSAR studies on EGFR inhibitors Source: Indian Academy of Sciences URL:[Link]

  • QM/MM Docking Strategy and Prime/MM-GBSA Calculation of Celecoxib Analogues as N-myristoyltransferase Inhibitors Source: Longdom Publishing URL:[Link]

  • Molecular dynamics and MM/GBSA-integrated protocol probing the correlation between biological activities and binding free energies of HIV-1 TAR RNA inhibitors Source: PubMed (J Biomol Struct Dyn) URL:[Link]

  • Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation Source: PubMed Central (PMC) URL:[Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of (3,5-Dicyclopropylphenyl)methanamine: A Guide for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of (3,5-Dicyclopropylp...

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Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of (3,5-Dicyclopropylphenyl)methanamine, a specialized chemical requiring careful handling due to its amine functionality and aromatic nature. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with regulatory standards.

The core principle of chemical waste disposal is to prevent harm to human health and the environment.[1][2] This is achieved through a systematic approach of characterization, segregation, containment, and transfer to a licensed disposal facility.[3][4] For a compound like (3,5-Dicyclopropylphenyl)methanamine, which belongs to the amine chemical class, specific precautions are necessary due to the potential for reactivity and toxicity.[2][5]

Understanding the Hazards: A Proactive Approach to Safety
Hazard Classification (Inferred)Potential EffectsRecommended Precautions
Acute Toxicity Harmful or fatal if ingested, inhaled, or absorbed through the skin.[6]Work in a well-ventilated fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[6]
Skin Corrosion/Irritation May cause severe skin burns and irritation.[6][7]Avoid all direct contact with skin. In case of contact, immediately flush with copious amounts of water.[6]
Serious Eye Damage/Irritation Can cause serious and potentially permanent eye damage.[7][8]Wear chemical safety goggles or a face shield.[6]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.Do not dispose of down the drain or in the general trash.[1][3]
Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of (3,5-Dicyclopropylphenyl)methanamine waste.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) B 2. Designate a Waste Container (Compatible Material, Labeled) A->B Ensure Safety C 3. Segregate Waste (Separate from Incompatible Chemicals) B->C Prevent Reactions D 4. Transfer Waste to Container (Use a Funnel, Avoid Splashes) C->D Safe Handling E 5. Securely Seal Container (Tightly Fitting Cap) D->E Containment F 6. Store in a Designated Area (Ventilated, Away from Heat) E->F Safe Storage G 7. Maintain a Waste Log (Record Contents and Date) F->G Record Keeping H 8. Arrange for Pickup (Contact Licensed Waste Disposal Service) G->H Compliance I 9. Complete Manifest (Ensure Proper Documentation) H->I Regulatory Requirement

Disposal workflow for (3,5-Dicyclopropylphenyl)methanamine.

Step 1: Personal Protective Equipment (PPE) Before handling any waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves (nitrile is a suitable option), a lab coat, and chemical safety goggles.[6] All handling of the waste should be conducted within a certified chemical fume hood to prevent inhalation of any vapors.[6]

Step 2: Waste Container Selection and Labeling Select a waste container made of a material compatible with amines. High-density polyethylene (HDPE) or glass containers are generally appropriate.[4][9] The container must have a tightly fitting screw cap to prevent leaks and the escape of fumes.[1][9]

The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(3,5-Dicyclopropylphenyl)methanamine". Also, include the approximate concentration and any other components in the waste stream. The date the waste was first added to the container should also be clearly visible.[10]

Step 3: Segregation of Waste It is critical to segregate amine waste from other chemical waste streams to prevent dangerous reactions.[9] Specifically, keep (3,5-Dicyclopropylphenyl)methanamine waste separate from:

  • Acids and Oxidizing Agents: Contact with these can lead to violent reactions.[6]

  • Halogenated Solvents: While some solvent wastes can be combined, it is best practice to keep halogenated and non-halogenated solvents separate.[9]

Step 4: Transferring the Waste When transferring the waste into the designated container, use a funnel to minimize the risk of spills. Perform this operation slowly and carefully in a fume hood. Do not fill the container to more than 90% of its capacity to allow for expansion of the contents.[4]

Step 5: Spill Management In the event of a spill, it is crucial to have a plan and the necessary materials readily available. For small spills of aromatic amines, an absorbent material like vermiculite or a spill pillow can be used.[5] After absorbing the spill, the contaminated material should be placed in a sealed container and disposed of as hazardous waste.[11] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Step 6: Temporary Storage Store the sealed and labeled waste container in a designated, well-ventilated, and cool area, away from direct sunlight and heat sources.[1][3] The storage area should have secondary containment to prevent the spread of material in case of a leak. Ensure the storage location is clearly marked as a hazardous waste accumulation area.

Step 7: Final Disposal The final disposal of (3,5-Dicyclopropylphenyl)methanamine waste must be conducted through a licensed hazardous waste disposal company.[3][6] Do not attempt to dispose of this chemical through the standard trash or sewer system.[1] Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will provide the necessary paperwork, including a hazardous waste manifest, to ensure regulatory compliance.

Decontamination Procedures

Any equipment, such as glassware or spatulas, that comes into contact with (3,5-Dicyclopropylphenyl)methanamine must be thoroughly decontaminated. Triple rinse the equipment with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected and disposed of as hazardous waste.[9] After rinsing, the equipment can be washed with soap and water.

For surface decontamination, a solution specifically designed for aromatic amines may be used if available.[12] Otherwise, wipe the surface with a cloth dampened with a suitable solvent, collecting the wipe for disposal as hazardous waste.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of (3,5-Dicyclopropylphenyl)methanamine, protecting themselves, their colleagues, and the environment.

References

  • Tokyo Chemical Industry. (2025).
  • The University of Tokyo. (n.d.). Chemically hazardous waste. Environmental Science Center.
  • Sigma-Aldrich. (2025).
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  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
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  • KISHIDA CHEMICAL CO., LTD. (n.d.).
  • (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
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  • (n.d.). Chemical Waste Disposal Guidelines.
  • (n.d.). Spill procedure: Clean-up guidance.
  • Newcomer Supply. (2025, January 24). Methenamine 3%, Aqueous.
  • KI Staff portal. (2025, May 28).
  • Merck Millipore. (n.d.).
  • SKC Inc. (2023, December 22).
  • ChemicalBook. (2026, March 21). SECTION 1: Identification of the substance/mixture and of the company/undertaking.
  • NextSDS. (n.d.). (3,5-dichlorophenyl)(phenyl)
  • Merck Millipore. (2020, December 15).
  • (2021, March 16). Treatment of amine wastes generated in industrial processes.
  • (n.d.). Handbook of Chemical Substance Management and Waste Disposal.
  • (n.d.). Contamination in Amine Systems. Refining Community.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • TCI Chemicals. (2025, November 7).
  • Enamine. (n.d.). safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.

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